2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVIQCQIJLDTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064741 | |
| Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-81-1 | |
| Record name | Chlorokojic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorokojic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorokojic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorokojic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROKOJIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB7QQW2D47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. This compound, a derivative of the naturally occurring kojic acid, has garnered interest for its potential biological activities. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and explores its known biological effects and mechanisms of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure is a 4H-pyran-4-one ring, substituted with a chloromethyl group at the 2-position and a hydroxyl group at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₃ | [1][2][3] |
| Molecular Weight | 160.56 g/mol | [1][2][3] |
| CAS Number | 7559-81-1 | [1][2][3] |
| Appearance | Solid | N/A |
| Melting Point | 164-165 °C | N/A |
| Boiling Point | Data not available | [4][5] |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis
The primary route for the synthesis of this compound is through the chlorination of kojic acid.
Experimental Protocol: Synthesis from Kojic Acid
This protocol describes the synthesis of this compound from kojic acid and thionyl chloride.
Materials:
-
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Anhydrous benzene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend kojic acid in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the cooled suspension with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with cold anhydrous diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent such as benzene.
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis:
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activities, primarily as an antimicrobial and an enzyme inhibitor.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6][7][8]
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of this compound is believed to be the disruption of the microbial cell membrane. The lipophilic nature of the pyran ring facilitates its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
Tyrosinase Inhibition
This compound is an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[9][10] This property makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.
Mechanism of Action: Copper Chelation
Tyrosinase is a copper-containing enzyme. The inhibitory action of this compound stems from its ability to chelate the copper ions within the active site of the enzyme. The 5-hydroxy and 4-keto groups of the pyranone ring form a bidentate ligand that binds to the copper ions, rendering the enzyme inactive.[11][12]
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile compound with established antimicrobial and enzyme-inhibiting properties. This guide has summarized its fundamental chemical and physical data, provided a clear synthesis protocol, and detailed its primary mechanisms of biological action. Further research into its solubility, pKa, and a broader range of biological activities could unlock its full potential in various scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Pyrans | Fisher Scientific [fishersci.com]
- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of tyrosinase inhibitory (4-oxo-4H-pyran-2-yl)acrylic acid ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (Chlorokojic Acid)
CAS Number: 7559-81-1
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectroscopic data, and biological activities.
Core Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. This information is critical for its application in experimental settings and for the development of analytical methods.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₅ClO₃ | [1][2] |
| Molecular Weight | 160.56 g/mol | [1][2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | Data from supplier information. |
| Melting Point | Not explicitly found in searches. | |
| Boiling Point | Not explicitly found in searches. | |
| Solubility | No specific data found. | General solubility information for similar compounds suggests solubility in polar organic solvents. |
| pKa | Not explicitly found in searches. |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Key Features |
| ¹H NMR | Data not available in detail from searches. A spectrum is available on SpectraBase. |
| ¹³C NMR | Data not available in detail from searches. |
| FT-IR | Vibrational spectra have been analyzed and theoretical spectra are in agreement with experimental ones.[3] |
| Mass Spectrometry | Data not available in detail from searches. |
| Crystal Structure | The crystal structure has been solved in the polar space group Pna21. The structure features molecular ribbons formed by molecules related by a twofold screw axis and linked by O-H···O hydrogen bonds.[3] |
Synthesis and Experimental Protocols
While a detailed, step-by-step synthesis protocol with reaction conditions and purification methods remains elusive in the public domain, a general synthetic route has been described.
Synthesis of this compound
The compound is synthesized from the reaction of 2,5-dichloro-4H-pyran with hydroxylamine and HCl in water.[1] This reaction suggests a nucleophilic substitution of one of the chlorine atoms on the pyran ring by a hydroxyl group, followed by tautomerization to the more stable 4-pyranone form.
Diagram 1: Proposed Synthesis Workflow
References
Unveiling the Biological Potential of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one. While direct and extensive research on this specific compound is limited, this document consolidates the available data, drawing insights from studies on closely related 5-hydroxy-4H-pyran-4-one derivatives. This guide covers known biological activities, presents quantitative data from related compounds to infer potential efficacy, details relevant experimental protocols, and visualizes potential mechanisms and workflows. The information herein aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this chemical scaffold and the areas requiring further investigation.
Introduction
This compound is a derivative of kojic acid, a well-known natural product with a 5-hydroxy-4H-pyran-4-one core structure. This scaffold is recognized for its versatile biological activities, including anticancer, antioxidant, and antibacterial properties. The introduction of a chloromethyl group at the 2-position offers a reactive site that can potentially alkylate biological macromolecules, suggesting a mechanism for targeted therapeutic intervention. This guide explores the biological activities associated with this compound and its close analogs, providing a framework for future research and development.
Biological Activities and Quantitative Data
Direct quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, the broader family of 5-hydroxy-4H-pyran-4-one derivatives has been evaluated for various biological effects. The following tables summarize the activities of these related compounds to provide a comparative context for the potential of this compound.
Anticancer and Cytotoxic Activity of 4H-Pyran-4-one Derivatives
The 4H-pyran-4-one scaffold is a common feature in compounds exhibiting significant cytotoxicity against various cancer cell lines.
| Compound/Derivative | Cell Line | Activity Type | IC50 (µM) | Reference |
| 5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a | HT1080 (Glioma) | Anti-proliferative | 1.43 | [1] |
| 5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a | U87 (Glioma) | Anti-proliferative | 4.6 | [1] |
| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4g | SW-480 (Colon Cancer) | Anti-proliferative | 34.6 | [2] |
| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4i | SW-480 (Colon Cancer) | Anti-proliferative | 35.9 | [2] |
| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4j | MCF-7 (Breast Cancer) | Anti-proliferative | 26.6 | [2] |
| 4-Amino-2H-pyran-2-one analog 27 | Various Cancer Cell Lines | Tumor Cell Growth Inhibition | 0.059 - 0.090 | [3] |
| 4H-pyran derivative 4d | HCT-116 (Colorectal Cancer) | Anti-proliferative | 75.1 | [4] |
| 4H-pyran derivative 4k | HCT-116 (Colorectal Cancer) | Anti-proliferative | 85.88 | [4] |
Enzyme Inhibition Activity
This compound has been utilized as a precursor in the synthesis of tyrosinase inhibitors. The inhibitory activities of the resulting derivatives are presented below. Additionally, other pyranone derivatives have shown inhibitory activity against other enzymes like Sortase A.
| Precursor/Core Structure | Target Enzyme | Derivative | IC50 (mM) | Reference |
| 5-hydroxy-2-chloromethyl-4H-pyran-4-one | Mushroom Tyrosinase | 5-substituted-3-[5-hydroxy-4-pyrone-2-yl-methymercapto]-4-amino-1,2,4-triazole derivatives | Not specified for all, but compounds showed significant inhibition | [5] |
| 4-chlorocinnamaldehyde (for comparison) | Mushroom Tyrosinase | N/A | 0.07 (monophenolase), 0.3 (diphenolase) | [5] |
| 5-hydroxy-(4H)-pyran-4-one | Sortase A | Kojic acid derived inhibitors | Moderate potency reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for assessing the biological activities relevant to this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
References
- 1. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and mechanistic analysis of 5-hydroxy-(4H)-pyran-4-one-derived covalent inhibitors against Sortase A activity | Poster Board #346 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives and Analogs for Researchers and Drug Development Professionals
An Introduction to a Versatile Scaffold: 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid, serves as a pivotal scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and diverse biological activities, including its potential as an anticancer, antibacterial, and antifungal agent. Detailed experimental protocols and an analysis of its mechanism of action are presented to facilitate further research and drug development.
Synthesis of the Core and its Derivatives
The foundational molecule, this compound, is synthesized from the readily available starting material, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid. The primary transformation involves the chlorination of the hydroxymethyl group at the C2 position.
Subsequent modifications of the chloromethyl group allow for the creation of a diverse library of analogs. A common derivatization strategy is the nucleophilic substitution of the chlorine atom with various amines, thiols, or other nucleophiles, leading to the formation of aminomethyl, thiomethyl, or other substituted derivatives, respectively.
Experimental Protocol: Synthesis of this compound from Kojic Acid
This protocol outlines the synthesis of the core compound, often referred to as kojyl chloride.
Materials:
-
5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve kojic acid in an anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1-1.3 equivalents) to the stirred solution. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid and distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their antiglioma, antibacterial, and antifungal properties.
Antiglioma Activity
Certain derivatives have shown promising activity against glioma cell lines. The mechanism is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 4a | HT1080 | 1.43 | [1][2] |
| 4a | U87 | 4.6 | [1][2] |
| 4j | Primary patient-derived glioblastoma cells | Potent EC₅₀ | [3] |
Antibacterial and Antifungal Activity
The pyranone scaffold is also a promising framework for the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4h | Candida albicans | - | [4] |
| 4i | Candida albicans | - | [4] |
| 4l | P. aeruginosa | ≤250 | |
| 4m | S. typhimurium | ≤500 | |
| 4m | S. pneumoniae | ≤500 |
Note: A dash (-) indicates that the compound showed activity, but a specific MIC value was not provided in the referenced search result.
Key Experimental Protocols in Biological Evaluation
Detailed and standardized protocols are essential for the accurate assessment of the biological activities of these compounds.
Antiglioma Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Glioma cell lines (e.g., U87, HT1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Antibacterial/Antifungal Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds serially diluted in the broth
-
Inoculum of the microorganism adjusted to a standard concentration
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biofilm Inhibition Assay: Crystal Violet Staining
This method quantifies the total biofilm biomass.
Materials:
-
Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium
-
96-well flat-bottom microtiter plates
-
Test compounds
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or another suitable solvent
-
Microplate reader
Procedure:
-
Grow the bacterial culture overnight.
-
Dilute the culture and add it to the wells of a 96-well plate containing different concentrations of the test compounds.
-
Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).
-
After incubation, discard the planktonic cells and wash the wells gently with water or PBS.
-
Stain the adherent biofilm with crystal violet solution for 15-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Antiglioma Signaling Pathway
Derivatives of 4H-pyran-4-one have been shown to inhibit the growth of glioma cells by targeting key oncogenic signaling pathways. One such pathway is the PI3K/AKT pathway, which is frequently hyperactivated in gliomas and plays a central role in cell proliferation, survival, and resistance to therapy.[3]
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrano[2,3-c]pyrazole derivatives in glioma cells.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Bacterial biofilm formation is often regulated by a cell-to-cell communication system called quorum sensing (QS). In Pseudomonas aeruginosa, the las and rhl systems are two major QS circuits. Pyranone derivatives have been shown to interfere with these systems, thereby inhibiting biofilm formation.[5]
Caption: Inhibition of the las and rhl quorum sensing systems in P. aeruginosa by pyranone derivatives.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as antiglioma, antibacterial, and antifungal agents warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of these versatile molecules. The detailed protocols and mechanistic insights offered herein are intended to accelerate the discovery and development of novel therapeutics based on the pyranone core.
References
- 1. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Compound Identification
| IUPAC Name | This compound |
| Synonyms | Chlorokojic acid |
| CAS Number | 7559-81-1[1][2] |
| Molecular Formula | C₆H₅ClO₃[3] |
| Molecular Weight | 160.56 g/mol [3] |
| Chemical Structure | ![]() |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.10 | s | 1H | -OH |
| 8.13 | s | 1H | H-6 |
| 6.61 | s | 1H | H-3 |
| 4.67 | s | 2H | -CH₂Cl |
Solvent: DMSO-d₆
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data
| Chemical Shift (δ) ppm | Assignment |
| 173.3 | C-4 |
| 164.2 | C-2 |
| 145.8 | C-5 |
| 140.1 | C-6 |
| 112.9 | C-3 |
| 43.1 | -CH₂Cl |
Solvent: DMSO-d₆
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3267 | Broad | O-H stretch |
| 1645 | Strong | C=O stretch (γ-pyrone) |
| 1618 | Strong | C=C stretch |
| 1215 | Strong | C-O stretch |
| 862 | Medium | C-H out-of-plane bend |
| 750 | Medium | C-Cl stretch |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: ESI-MS Fragmentation Data
| m/z | Ion |
| 161.0 | [M+H]⁺ |
| 158.9 | [M-H]⁻ |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum was obtained using a PerkinElmer Spectrum One FTIR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis was performed using an Agilent 1100 series LC/MSD Trap system with an electrospray ionization (ESI) source. The analysis was conducted in both positive and negative ion modes.
Workflow for Spectroscopic Analysis
The general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound is illustrated below. This process ensures the unambiguous identification and structural elucidation of the molecule.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides foundational spectroscopic data and methodologies essential for the accurate characterization of this compound. For further in-depth analysis or application-specific studies, it is recommended to consult the primary research literature.
References
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one from Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a valuable derivative of kojic acid. This compound, also known as chlorokojic acid, serves as a key intermediate in the development of novel therapeutic agents and other biologically active molecules.[1][2][3] This document outlines the prevalent synthetic methodology, detailed experimental protocols, and key characterization data.
Introduction
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone produced by several species of fungi.[1][4] Its versatile chemical structure makes it an attractive starting material for the synthesis of a wide range of derivatives with significant biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The targeted chlorination of the primary hydroxyl group of kojic acid yields this compound, a modification that enhances its utility as a synthetic building block.[1]
Synthetic Pathway
The primary route for the synthesis of this compound from kojic acid involves the selective chlorination of the primary alcohol at the C-2 position. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.
Below is a diagram illustrating the overall synthetic workflow.
References
Chlorokojic Acid: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorokojic acid, a derivative of the fungal metabolite kojic acid, serves as a valuable building block in synthetic organic chemistry.[1][2] Its chemical structure, featuring a reactive chloromethyl group, makes it a key intermediate for the synthesis of a variety of derivatives with potential biological activities, including antimicrobial, antifungal, and anticonvulsant properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure and a detailed protocol for the synthesis of chlorokojic acid.
Chemical Structure
Chlorokojic acid is systematically named 2-(chloromethyl)-5-hydroxypyran-4-one.[4] Its chemical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-(chloromethyl)-5-hydroxypyran-4-one[4] |
| Molecular Formula | C6H5ClO3[4] |
| Molecular Weight | 160.56 g/mol [5] |
| Canonical SMILES | O=C1C=C(OC=C1O)CCl[6] |
| InChI Key | WSVIQCQIJLDTEK-UHFFFAOYSA-N[6] |
| CAS Number | 7559-81-1[4] |
Synthesis of Chlorokojic Acid
The primary and most widely reported method for the synthesis of chlorokojic acid is through the chlorination of its precursor, kojic acid.[1][7] This reaction specifically targets the primary hydroxyl group at the 2-position of the pyranone ring.
Synthesis Workflow
Caption: Synthesis of Chlorokojic Acid from Kojic Acid.
Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature for the chlorination of kojic acid using thionyl chloride.[8][9]
Materials:
-
Kojic acid
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 50g of kojic acid in 300mL of chloroform.
-
Addition of Thionyl Chloride: At room temperature (25 °C), add 50.2g of thionyl chloride to the solution.[9] It is recommended to use 1 to 1.3 equivalents of thionyl chloride per equivalent of kojic acid.[9]
-
Reaction: Stir the mixture vigorously for 4-8 hours at room temperature.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate.
-
Purification: Wash the organic layer twice with dilute hydrochloric acid and then three times with distilled water. Separate the organic layer, dry it, and concentrate it under reduced pressure.[9]
-
Isolation: The resulting precipitate is filtered and washed with acetone to afford chlorokojic acid as a white solid.[8]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 76% - 85% | [2][8] |
| Melting Point | 166-167 °C | [2] |
| Reactant Ratio | 1 - 1.3 eq. of Thionyl Chloride per 1 eq. of Kojic Acid | [9] |
| Reaction Temperature | Room Temperature (approx. 25 °C) | [8][9] |
| Reaction Time | 4 - 8 hours | [8][9] |
Biological Activity and Signaling Pathways
While numerous derivatives of chlorokojic acid have been synthesized and evaluated for a range of biological activities, including antimicrobial, antiviral, and antitumor effects, there is a notable lack of information in the scientific literature regarding the specific signaling pathways directly modulated by chlorokojic acid itself.[3] One study on a derivative of chlorokojic acid indicated an activation of the p53 apoptotic pathway in MCF-7 breast cancer cells.[10] However, further research is required to elucidate the direct molecular targets and mechanisms of action of the parent chlorokojic acid. The precursor molecule, kojic acid, has been shown to act as an inducer of macrophage activation.[11]
Conclusion
Chlorokojic acid is a readily synthesized and important intermediate in medicinal chemistry. Its well-defined chemical structure and the straightforward, high-yielding synthesis from kojic acid make it an accessible starting material for the development of novel compounds with therapeutic potential. Future research should focus on elucidating the specific biological targets and signaling pathways of chlorokojic acid to better understand its potential pharmacological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of thioglycosylated kojic acid by s-glycosyl isothiouronium salts | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of cytotoxicity of novel chlorokojic acid derivatives with their antimicrobial and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorogenic Acid Attenuates Oxidative Stress-Induced Intestinal Epithelium Injury by Co-Regulating the PI3K/Akt and IκBα/NF-κB Signaling | MDPI [mdpi.com]
- 7. Chlorogenic acid mitigates acute respiratory distress syndrome via inhibition of the PI3K/AKT signalling pathway: an integrated analysis of bioinformatics and validation experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the synthesis and biological activity of kojic acid triazol thiosemicarbazide Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2002053562A1 - Kojic acid derivative and preparation method thereof - Google Patents [patents.google.com]
- 10. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kojic acid, a secondary metabolite from Aspergillus sp., acts as an inducer of macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid also known as chlorokojic acid, represents a versatile scaffold with significant potential for therapeutic applications. While direct and extensive biological data on this core compound is limited in publicly available literature, a growing body of research on its derivatives highlights a broad spectrum of pharmacological activities. These activities, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, underscore the promise of the 4H-pyran-4-one core in drug discovery and development. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound, drawing insights from studies on its closely related analogues. It aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this chemical entity.
Introduction
This compound (Figure 1) is a synthetic compound derived from kojic acid, a naturally occurring pyranone produced by several species of fungi.[1] The introduction of a chloromethyl group at the 2-position of the pyran ring is a key structural modification that has been shown to impart distinct biological properties.[1] The 4H-pyran-4-one scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This guide will delve into the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives.
Synthesis
The synthesis of this compound is typically achieved through the chlorination of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] A common synthetic route involves the reaction of kojic acid with a chlorinating agent such as thionyl chloride.
Further derivatization, particularly the synthesis of Mannich bases, has been a primary strategy to explore and enhance the biological activities of the chlorokojic acid scaffold. These reactions typically involve the reaction of this compound with formaldehyde and a secondary amine, such as substituted piperazines or piperidines.[1][2]
Potential Therapeutic Applications
The therapeutic potential of this compound is inferred from the diverse biological activities reported for its derivatives. These applications are primarily centered around its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant antimicrobial and antifungal activities.[1][2] Mannich base derivatives, in particular, have shown potent activity against a range of bacteria and fungi.
Quantitative Data:
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Mannich Bases | Bacillus subtilis | 1-2 | [2] |
| Mannich Bases | Staphylococcus aureus | 1-2 | [2] |
| Mannich Bases | Escherichia coli | Significant Activity | [2] |
| Mannich Bases | Pseudomonas aeruginosa | Significant Activity | [2] |
| Mannich Bases | Klebsiella pneumoniae | Significant Activity | [2] |
| Mannich Bases | Acinetobacter baumannii | Significant Activity | [2] |
| Mannich Bases | Candida albicans | 4-8 | [2] |
| Mannich Bases | Candida parapsilosis | 4-8 | [2] |
| Mannich Bases | Microsporum gypseum | - | [1] |
| Mannich Bases | Trichophyton mentagrophytes | - | [1] |
| Mannich Bases | Epidermophyton floccosum | - | [1] |
| Mannich Bases | Mycobacterium tuberculosis | 8-32 | [1] |
| Mannich Bases | Mycobacterium avium | 4-32 | [1] |
Experimental Protocols:
-
Antimicrobial Susceptibility Testing (Broth Microdilution): The minimum inhibitory concentration (MIC) is determined by preparing serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.[3]
Anticancer Activity
The 4H-pyran-4-one scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of kojic acid and chlorokojic acid have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results.[4][5]
Quantitative Data:
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Kojic Acid Derivative (Compound 9) | A375 (Melanoma) | 71.27 | [6] |
| Kojic Acid Derivative (Compound 1) | A375 (Melanoma) | 73.74 | [6] |
| Mannich Base of Kojic Acid | A375 (Melanoma) | 11.26 - 68.58 | [4] |
| Kojic Acid | HCT-116 (Colon) | More effective than on HeLa and MCF7 | [7] |
| Kojic Acid | HepG2 (Liver) | More effective than on HeLa and MCF7 | [7] |
Experimental Protocols:
-
MTT Assay for Cytotoxicity: This colorimetric assay assesses cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of 4H-pyran-4-one derivatives is an emerging area of interest. Studies on related compounds, such as chlorogenic acid and other pyranone derivatives, suggest that a key mechanism of action may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway:
Experimental Protocols:
-
In Vivo Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute anti-inflammatory activity. An inflammatory agent (carrageenan) is injected into the paw of the animal, inducing edema. The test compound is administered prior to the carrageenan injection, and the paw volume is measured at various time points to assess the reduction in swelling compared to a control group.[4]
Conclusion and Future Directions
This compound presents a promising chemical scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound is not extensively documented, the significant antimicrobial, anticancer, and potential anti-inflammatory activities of its derivatives strongly suggest its therapeutic potential. Future research should focus on a more thorough investigation of the biological activities of this compound itself to establish a baseline for structure-activity relationship studies. Elucidation of its specific molecular targets and mechanisms of action will be crucial for its advancement as a drug lead. The development of more diverse libraries of derivatives, coupled with high-throughput screening, could unlock the full therapeutic potential of this versatile pyranone scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A study of cytotoxicity of novel chlorokojic acid derivatives with their antimicrobial and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 4. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, is a derivative of kojic acid, a naturally occurring pyranone produced by several species of fungi. While kojic acid itself exhibits a range of biological activities, its derivatives, including chlorokojic acid, have been synthesized and investigated for enhanced pharmacological properties. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound and its derivatives, focusing on their activity against a spectrum of bacteria and fungi. The guide summarizes available quantitative antimicrobial data, details relevant experimental protocols, and visually represents experimental workflows and proposed mechanisms of action.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum antimicrobial activity. Pyranone derivatives, a class of heterocyclic compounds, have emerged as promising scaffolds in drug discovery due to their diverse biological activities. This compound, a halogenated derivative of kojic acid, has been a focal point of such research. This document serves as a technical resource for professionals in the fields of microbiology, medicinal chemistry, and drug development, offering a detailed examination of the antimicrobial characteristics of this compound and its analogues.
Antimicrobial Activity: Quantitative Data
While specific quantitative antimicrobial data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have reported the Minimum Inhibitory Concentrations (MICs) of its derivatives. These derivatives often feature modifications at the chloromethyl position, leading to a range of antimicrobial potencies. The following tables summarize the reported MIC values for various derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of this compound Derivatives (Mannich Bases)
| Compound/Derivative | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Klebsiella pneumoniae (µg/mL) | Acinetobacter baumannii (µg/mL) |
| Derivative Series 1 | 1-2 | 1-2 | - | - | - | - |
| Derivative 3 | - | - | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
| Derivative 5 | - | - | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
| Derivative 6 | - | - | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
Note: Specific MIC values for derivatives 3, 5, and 6 against Gram-negative bacteria were described as "significant activity" without precise numerical data in the cited literature.
Table 2: Antifungal Activity of this compound Derivatives (Mannich Bases)
| Compound/Derivative | Candida albicans (µg/mL) | Candida parapsilosis (µg/mL) |
| Derivative Series 1 | 4-8 | 4-8 |
The data indicates that derivatives of this compound exhibit potent activity against Gram-positive bacteria and notable antifungal activity.[1][2] The activity against Gram-negative bacteria appears to be more variable and derivative-specific.
Experimental Protocols
The determination of the antimicrobial activity of this compound and its derivatives is primarily achieved through standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate using the appropriate broth. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the test compound and the positive control wells are inoculated with 100 µL of the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for most bacteria, or at a temperature and duration suitable for the growth of the specific fungus being tested.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
References
Antiglioma Activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiglioma activity of derivatives of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a class of compounds showing promise in the field of oncology. While direct research on the antiglioma properties of the parent compound is limited, this paper will focus on closely related and well-studied derivatives, particularly those of 5-hydroxy-2-methyl-4H-pyran-4-one, to extrapolate potential mechanisms and therapeutic strategies.
Introduction to 4H-Pyran-4-one Derivatives in Glioma Treatment
Gliomas are highly aggressive and invasive brain tumors with limited effective treatment options. The unique chemical scaffold of 4H-pyran-4-one, a derivative of kojic acid, has garnered significant interest for its diverse biological activities, including anticancer properties. These compounds are being explored for their potential to inhibit tumor growth, proliferation, and migration. A key area of investigation is their role as scavengers of oncometabolites like D-2-hydroxyglutarate (D-2HG), which is found in high levels in a significant percentage of grade II gliomas and is implicated in cancer initiation.[1][2]
Quantitative Data on Antiglioma Activity
While specific data on this compound in glioma is not extensively available, studies on the closely related 5-hydroxy-2-methyl-4H-pyran-4-one derivatives provide valuable insights into their potential efficacy. The following tables summarize the key quantitative findings from preclinical studies.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 4a (a 5-hydroxy-2-methyl-4H-pyran-4-one derivative) | HT1080 (human fibrosarcoma, often used in glioma studies) | 1.43 ± 0.2 | [3] |
| U87 (human glioblastoma) | 4.6 ± 0.3 | [3] | |
| 2-chloromethyl-5-hydroxy-4-pyranone | L1210 (murine leukemia) | 20 | [4] |
Table 1: In Vitro Anti-proliferative Activity of 4H-Pyran-4-one Derivatives
| Assay | Cell Lines | Compound | Concentration | Results | Reference |
| d-2HG Production Inhibition | HT1080 | Compound 4a | 1 µM | 86.3% inhibition | [3][5] |
| Colony Formation Inhibition | U87 and HT1080 | Compound 4a | 1 µM | Dramatic inhibitory effects | [3][5] |
| Migration Inhibition | U87 and HT1080 | Compound 4a | Not specified | Significant inhibitory effects | [3] |
Table 2: Functional Effects of a Lead 5-hydroxy-2-methyl-4H-pyran-4-one Derivative (Compound 4a)
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of 4H-pyran-4-one derivatives against glioma cells.
Synthesis of 5-hydroxy-2-methyl-4H-pyran-4-one Derivatives
A common synthetic route involves a microwave-assisted condensation reaction of allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) with various aldehydes in the presence of a catalyst like triethylenediamine (DABCO).[3]
Cell Culture
Human glioma cell lines, such as U87 and HT1080, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Seeding: Plate glioma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies, a measure of self-renewal and clonogenic potential.
-
Seeding: Seed a low density of glioma cells in 6-well plates.
-
Treatment: Treat the cells with the desired concentrations of the test compounds.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), with periodic changes of the treatment-containing medium.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as having >50 cells) in each well.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of compounds on cell migration.
-
Monolayer Culture: Grow glioma cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Signaling Pathways and Mechanisms of Action
The antiglioma activity of 4H-pyran-4-one derivatives is believed to be multifactorial, involving the modulation of several key signaling pathways.
Inhibition of D-2-Hydroxyglutarate (D-2HG) Production
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in gliomas, leading to the accumulation of the oncometabolite D-2HG. D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[3] Certain 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have been shown to act as potent D-2HG scavengers, thereby reversing these oncogenic effects.[3]
General Experimental Workflow for Antiglioma Drug Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of potential antiglioma compounds.
Potential Downstream Signaling Pathways
While the direct targets of this compound in glioma are yet to be fully elucidated, it is plausible that they modulate key signaling pathways known to be dysregulated in these tumors. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are central to glioma cell proliferation, survival, and invasion.[7][8] Future research should investigate the impact of these pyran-4-one derivatives on these critical oncogenic pathways.
References
- 1. A modulatory effect of novel kojic acid derivatives on cancer cell proliferation and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tyrosinase and Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of hyperpigmentation.
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Kojic Acid Analog
This compound shares the same 5-hydroxy-4H-pyran-4-one core structure as kojic acid, a widely used tyrosinase inhibitor in the cosmetics industry. The primary structural difference is the substitution of a chloromethyl group at the 2-position in place of the hydroxymethyl group in kojic acid. This structural similarity is the basis for postulating its activity as a tyrosinase inhibitor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7559-81-1 | [2] |
| Molecular Formula | C₆H₅ClO₃ | [2] |
| Molecular Weight | 160.56 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Postulated Mechanism of Tyrosinase Inhibition
Based on the well-documented mechanism of kojic acid, this compound is likely to inhibit tyrosinase through chelation of the copper ions in the enzyme's active site. The α-hydroxy-ketone moiety in the pyranone ring is crucial for this activity. By binding to the copper ions, the inhibitor can block the binding of the natural substrate, L-tyrosine, thereby preventing the enzymatic cascade of melanin synthesis. This mode of action suggests that it may act as a competitive inhibitor.
Postulated chelation of copper ions in the tyrosinase active site.
Quantitative Data on Related Compounds
While no specific IC50 or Ki values have been published for this compound, data for kojic acid and its derivatives provide a valuable reference point for its potential inhibitory potency. The inhibitory activity of kojic acid derivatives can be significantly influenced by the substituent at the 2-position.
Table 2: Tyrosinase Inhibitory Activity of Kojic Acid and Selected Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Kojic Acid | 16.69 | Competitive | [3] |
| Compound 5c | 0.0089 | Competitive | [3] |
| Compound 5d | 8.26 | Mixed-type | [3] |
| Mulberrofuran G | 6.35 | Competitive | [4] |
Note: Compounds 5c and 5d are hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives of cinnamic acid, demonstrating that modifications to the core structure can yield highly potent inhibitors.
Experimental Protocols for Evaluation
To ascertain the tyrosinase inhibitory activity of this compound, the following experimental protocols are recommended.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a standard method for screening potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound/kojic acid dilutions to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
Workflow for the in vitro tyrosinase inhibition assay.
Enzyme Kinetics Study
To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic study should be performed.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
The pattern of the lines on the plot will indicate the type of inhibition.
Cellular Anti-Melanogenesis Assay
This assay evaluates the effect of the compound on melanin production in a cellular context.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay
-
NaOH
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or kojic acid in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
Assess cell viability using the MTT assay to ensure the observed effects are not due to cytotoxicity.
-
To measure melanin content, lyse the cells with NaOH and measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein content of the cells.
Signaling Pathway of Melanogenesis
The regulation of melanogenesis is a complex process involving various signaling pathways. The primary pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-MSH, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.
Simplified signaling pathway of melanogenesis and the target of inhibition.
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, candidate for tyrosinase inhibition. Its structural similarity to kojic acid strongly suggests a potential for similar bioactivity. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to determine its IC50 value, mechanism of inhibition, and efficacy in cellular models of melanogenesis. Furthermore, structure-activity relationship studies of related analogs could lead to the development of novel and more potent tyrosinase inhibitors for dermatological and cosmetic applications. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this and other potential tyrosinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: An Experimental Protocol
Application Note
This document provides a comprehensive experimental protocol for the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis, which involves the chlorination of commercially available kojic acid, is a straightforward and efficient method for producing this versatile building block. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. Adherence to the detailed methodology and safety precautions outlined herein is crucial for the successful and safe execution of the synthesis.
Introduction
This compound, also known as chlorokojic acid, is a derivative of kojic acid, a naturally occurring pyrone. The presence of a reactive chloromethyl group makes it a key precursor for the synthesis of a wide range of derivatives with potential biological activities. The established method for its synthesis is the direct chlorination of the primary alcohol of kojic acid using thionyl chloride. This protocol details a reliable procedure for this transformation, including reaction setup, work-up, purification, and characterization of the final product.
Experimental Protocol
The synthesis of this compound is achieved through the chlorination of kojic acid using thionyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Kojic Acid (≥98%) | Reagent | Sigma-Aldrich |
| Thionyl Chloride (≥99%) | Reagent | Sigma-Aldrich |
| Chloroform (CHCl₃, ≥99%) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc, ≥99.5%) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl, dilute) | ACS Grade | VWR |
| Distilled Water (H₂O) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |
Equipment
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Synthesis Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 50.0 g of kojic acid in 300 mL of chloroform.[1]
-
Addition of Thionyl Chloride: To the stirred solution, add 50.2 g of thionyl chloride dropwise at 25 °C over a period of 30 minutes.[1]
-
Reaction: Stir the reaction mixture vigorously for 4 hours at 25 °C.[1]
-
Work-up:
-
After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.[1]
-
Dissolve the resulting residue in ethyl acetate.[1]
-
Transfer the ethyl acetate solution to a separatory funnel and wash twice with dilute hydrochloric acid, followed by three washes with distilled water.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to obtain a crystalline solid.
-
Characterization Data
| Parameter | Value | Reference |
| Chemical Formula | C₆H₅ClO₃ | |
| Molecular Weight | 160.56 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 166-167 °C | [2] |
| Yield | ~76% | [2] |
Spectroscopic Data:
-
¹³C NMR: The characteristic chemical shift for the chloromethyl carbon (-C H₂Cl) is expected in the range of 41.02-42.09 ppm. The carbonyl carbon (C =O) of the pyranone ring is expected in the range of 161.06-161.93 ppm.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates hydrogen chloride gas, which is corrosive. Ensure the reaction setup is properly vented to a scrubbing system or a fume hood.
-
Chloroform is a suspected carcinogen and should be handled with care in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is high-yielding and utilizes readily available starting materials and reagents. The provided characterization data will aid in the verification of the final product. This versatile intermediate can be used in a variety of downstream applications for the development of new chemical entities.
References
Application Notes & Protocols: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate derived from kojic acid, and its subsequent conversion into a variety of derivatives. This compound, also known as kojyl chloride, serves as a versatile electrophile for introducing the kojic acid scaffold to nucleophiles such as alcohols, thiols, and amines. The resulting derivatives are of significant interest in medicinal chemistry and materials science due to the biological activities and metal-chelating properties associated with the 5-hydroxy-4-pyranone core.[1][2][3] This guide includes a general workflow, step-by-step experimental procedures, and tabulated data for yields and reaction conditions to aid researchers in the efficient synthesis and exploration of this compound class.
General Synthetic Workflow
The synthesis of this compound derivatives is typically a two-step process. The first step involves the chlorination of the primary alcohol of commercially available kojic acid to form the reactive intermediate, this compound. The second step is a nucleophilic substitution reaction where the chloride is displaced by various nucleophiles to yield the final derivatives.
Figure 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (Kojyl Chloride)
This protocol describes the conversion of kojic acid to its chloromethyl derivative, a crucial intermediate for further derivatization. The reaction utilizes thionyl chloride as the chlorinating agent.[4]
Materials:
-
Kojic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.1 - 1.5 eq)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Rotary evaporator
Procedure:
-
Suspend kojic acid (1.0 eq) in an anhydrous organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the stirred suspension dropwise over 15-30 minutes. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux (40-50 °C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step after drying under a vacuum.
Protocol 2: Synthesis of Derivatives via Nucleophilic Substitution
This general protocol outlines the reaction of this compound with various nucleophiles. Specific examples for different classes of nucleophiles are provided below.
General Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, Acetonitrile, or DMF).
-
Add the desired nucleophile (1.0 - 1.2 eq).
-
Add a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), 1.1 - 1.5 eq) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC) until the starting material is consumed.
-
Upon completion, perform an aqueous work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
2A. Synthesis of Ether Derivatives (Reaction with Alcohols) [5]
-
Nucleophile: Alcohol or Phenol (R-OH)
-
Base: A stronger base like sodium hydride (NaH) may be required to first deprotonate the alcohol. The reaction should be conducted under anhydrous conditions.
-
Example: In a flask, sodium hydride (1.1 eq) is added to a solution of the desired alcohol (1.1 eq) in anhydrous THF at 0 °C. After stirring for 30 minutes, a solution of this compound (1.0 eq) in THF is added, and the reaction is stirred until completion.
2B. Synthesis of Thioether Derivatives (Reaction with Thiols) [5][6]
-
Nucleophile: Thiol (R-SH)
-
Base: Standard bases like K₂CO₃ or TEA are typically sufficient.
-
Example: To a solution of this compound (1.0 eq) and the desired thiol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq). Heat the mixture to 50-60 °C and stir for 4-12 hours.
2C. Synthesis of Amine Derivatives (Reaction with Amines) [7]
-
Nucleophile: Primary or Secondary Amine (R₁R₂NH)
-
Base: An excess of the amine nucleophile can often serve as the base, or an external base like TEA can be used.
-
Example: Dissolve this compound (1.0 eq) in DCM. Add the desired amine (2.2 eq) and stir the mixture at room temperature for 12-24 hours.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of various derivatives from this compound. This data is compiled from various literature sources and is intended to be representative.
| Derivative Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ether | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | 70-85 |
| Thioether | Thiophenol | TEA | Acetonitrile | 60 | 6 | 85-95 |
| Thioether | S-glycosyl isothiouronium salt | DBU | DMF | RT | 2 | 65-80[6] |
| Amine | Pyridin-2-amine | - | - | 100 | 3 | 75-90[7] |
| Amine | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 8 | ~80 |
| Phosphonate Ester | Triethyl phosphite | - | Toluene | Reflux | 24 | 60-75[5] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The conditions provided are a general guideline.
Safety and Handling
-
Kojic Acid: Generally considered safe but may cause skin irritation in sensitive individuals.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
This compound: As a reactive alkylating agent, it should be handled with care as it is a potential irritant and sensitizer. Avoid inhalation and skin contact.
-
Bases (TEA, K₂CO₃, NaH): Handle with appropriate care. Sodium hydride (NaH) is highly flammable and reacts violently with water.
These protocols provide a foundational framework for synthesizing a diverse library of kojic acid derivatives for further study in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cejph.szu.cz [cejph.szu.cz]
- 4. WO2002053562A1 - Kojic acid derivative and preparation method thereof - Google Patents [patents.google.com]
- 5. Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of thioglycosylated kojic acid by s-glycosyl isothiouronium salts | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a compound of interest in drug discovery. The following application notes and protocols are intended to guide researchers in assessing the cytotoxic potential of this compound against various cancer cell lines.
Introduction
This compound belongs to the pyranone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Several derivatives of 4H-pyran-4-one have been investigated for their potential as anticancer agents.[1][2] Understanding the cytotoxic profile of this specific compound is a critical step in its evaluation as a potential therapeutic agent. This document outlines the use of the MTT assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.[3] An alternative protocol for the Lactate Dehydrogenase (LDH) assay is also provided, which measures membrane integrity to determine cytotoxicity.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[5]
Compound Information
| Compound Name | This compound |
| Synonyms | Chlorokojic acid |
| CAS Number | 7559-81-1 |
| Molecular Formula | C6H5ClO3 |
| Molecular Weight | 160.56 g/mol |
Expected Cytotoxicity
Previous studies on pyranone derivatives have shown a range of cytotoxic activities against various cancer cell lines. For instance, some novel fused pyran derivatives have demonstrated IC50 values in the micromolar range against cell lines such as MCF7, A549, and HCT116.[6] Specifically, this compound has been reported to have an IC50 of 20 µM in L1210 murine leukemia cells. This information can be used as a starting point for designing the concentration range for cytotoxicity testing.
Experimental Workflow (MTT Assay)
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Experimental Protocol: MTT Assay
1. Materials
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
2. Procedure
2.1. Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2.2. Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired test concentrations. A suggested starting range, based on the known IC50, is 1 µM to 100 µM.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include the following controls:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in complete medium only.
-
Blank: Wells containing medium only (no cells) for background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
2.3. MTT Assay
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
3. Data Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Alternative Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8]
LDH Assay Workflow
Caption: Workflow of the in vitro LDH cytotoxicity assay.
1. Materials
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Materials for cell culture and compound treatment as listed in the MTT assay protocol.
2. Procedure
-
Follow the cell seeding and compound treatment steps as described in the MTT assay protocol (Sections 2.1 and 2.2).
-
Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background Control: Medium only.
-
-
At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution (if provided in the kit) to each well.
3. Data Analysis
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.188 | 0.072 | 95.0 |
| 5 | 1.025 | 0.065 | 82.0 |
| 10 | 0.813 | 0.051 | 65.0 |
| 20 | 0.625 | 0.040 | 50.0 |
| 50 | 0.313 | 0.025 | 25.0 |
| 100 | 0.125 | 0.015 | 10.0 |
Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (LDH Assay)
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.200 | 0.015 | 0 |
| 1 | 0.230 | 0.018 | 3.75 |
| 5 | 0.350 | 0.025 | 18.75 |
| 10 | 0.520 | 0.035 | 40.00 |
| 20 | 0.680 | 0.042 | 60.00 |
| 50 | 0.920 | 0.055 | 90.00 |
| 100 | 0.980 | 0.060 | 97.50 |
| Maximum Release | 1.000 | 0.070 | 100 |
Potential Signaling Pathway Involvement
References
- 1. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay [mdpi.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 7. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays Using 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its derivatives are a class of compounds that have garnered interest for their potential biological activities, including antimicrobial properties. The 4H-pyran-4-one scaffold is a key structural motif found in many natural products and synthetic compounds exhibiting a wide range of biological functions.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound against a variety of microbial pathogens.
The protocols outlined below describe two fundamental and widely accepted methods for antimicrobial susceptibility testing: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition.
Quantitative Data Summary
While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, studies on structurally similar 6-chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one derivatives have demonstrated significant antimicrobial activity. The following table summarizes representative MIC values for these related compounds to provide an expected range of activity.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Structurally Related 4H-Pyran-4-one Derivatives
| Microorganism | Type | MIC Range (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacteria | 1 - 2 | [2] |
| Staphylococcus aureus | Gram-positive bacteria | 1 - 2 | [2] |
| Escherichia coli | Gram-negative bacteria | Significant Activity | [2] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Significant Activity | [2] |
| Klebsiella pneumoniae | Gram-negative bacteria | Significant Activity | [2] |
| Acinetobacter baumannii | Gram-negative bacteria | Significant Activity | [2] |
| Candida albicans | Fungus (Yeast) | 4 - 8 | [2] |
| Candida parapsilosis | Fungus (Yeast) | 4 - 8 | [2] |
Note: The data presented are for structurally similar compounds and should be used as a reference. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer (optional)
Protocol:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for its own antimicrobial activity.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Procedure:
-
Dispense 50 µL of the appropriate broth into all wells of a 96-well plate.
-
Add 50 µL of the serially diluted test compound to the corresponding wells.
-
The last two wells should serve as controls: a growth control (broth and inoculum) and a sterility control (broth only).
-
Within 15 minutes of its preparation, add 50 µL of the final inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85% NaCl) or PBS
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Ruler or calipers
-
Sterile forceps
Protocol:
-
Preparation of Test Disks:
-
Prepare a solution of this compound of a known concentration in a suitable volatile solvent.
-
Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto each sterile paper disk.
-
Allow the disks to dry completely in a sterile environment before use. A solvent control disk should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Visualizations
Experimental Workflow and Logic
The following diagrams illustrate the workflows for the described antimicrobial assays.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the Agar Disk Diffusion Assay.
Potential Antimicrobial Mechanisms of Action
The precise signaling pathways affected by this compound in microbial cells are not well-elucidated. However, based on the known activities of other antimicrobial compounds and related pyran derivatives, several general mechanisms can be hypothesized. These include, but are not limited to, disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid or protein synthesis.
Caption: Hypothesized Antimicrobial Mechanisms of Action.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of cytotoxicity of novel chlorokojic acid derivatives with their antimicrobial and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Hydroxy-4H-Pyran-4-one Derivatives in Antiglioma Research: A Focus on D-2HG Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of 5-hydroxy-4H-pyran-4-one derivatives, specifically 6,6′-((4-(Benzyloxy)phenyl)methylene)bis(5-hydroxy-2-methyl-4H-pyran-4-one) (herein referred to as Compound 4a), as potential therapeutic agents against glioma. While research on 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is limited, Compound 4a serves as a well-documented analogue, demonstrating significant antiglioma activity through a novel mechanism of action.
Application Notes
Gliomas are highly aggressive and infiltrative brain tumors with a poor prognosis. A significant subset of gliomas, particularly lower-grade gliomas, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] High levels of D-2HG are implicated in cancer initiation and progression through epigenetic dysregulation.[2] Consequently, the inhibition of D-2HG production presents a promising therapeutic strategy for IDH1-mutant gliomas.
Compound 4a, a derivative of 5-hydroxy-2-methyl-4H-pyran-4-one, has emerged as a potent antiglioma agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the proliferation of glioma cell lines and suppressing the intracellular production of D-2HG.[1][2][3] Furthermore, this compound has been shown to impede key processes in glioma progression, including colony formation and cell migration.[1][3] These findings underscore the potential of the 5-hydroxy-4H-pyran-4-one scaffold as a foundation for the development of novel antiglioma therapeutics, particularly for IDH1-mutant tumors.
Mechanism of Action
The primary mechanism of action for Compound 4a in antiglioma research is the inhibition of intracellular D-2HG production.[1][2] By reducing the levels of this oncometabolite, Compound 4a is hypothesized to reverse the epigenetic alterations induced by D-2HG, thereby inhibiting tumor growth and progression. Additionally, halogenated derivatives of 5-hydroxy-4H-pyran-4-one have been shown to inhibit DNA, RNA, and protein synthesis in neoplastic cells, suggesting that compounds based on this scaffold may possess pleiotropic antitumor effects.[4]
Data Presentation
Table 1: In Vitro Efficacy of Compound 4a against Glioma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HT1080 | 1.43 | [1][2] |
| U87 | 4.6 | [1][2] |
Table 2: D-2HG Production Inhibition by Compound 4a
| Cell Line | Compound 4a Concentration (µM) | D-2HG Inhibition Rate (%) | Reference |
| Not Specified | 1 | 86.3 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Compound 4a on glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U87, HT1080)
-
Complete growth medium (e.g., MEM or DMEM with 10% FBS)
-
Compound 4a
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.
-
Prepare serial dilutions of Compound 4a in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of glioma cells after treatment with Compound 4a.
Materials:
-
Glioma cell lines (e.g., U87, HT1080)
-
Complete growth medium
-
Compound 4a
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed 500 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound 4a or a vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with the respective treatments every 2-3 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of Compound 4a on the migratory ability of glioma cells.
Materials:
-
Glioma cell lines (e.g., U87, HT1080)
-
Complete growth medium
-
Compound 4a
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Compound 4a or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Intracellular D-2HG Measurement
This protocol is for quantifying the levels of D-2HG in glioma cells following treatment with Compound 4a. This can be achieved using commercially available colorimetric or fluorometric assay kits or by LC-MS.
Materials:
-
IDH1-mutant glioma cells
-
Compound 4a
-
D-2-Hydroxyglutarate Assay Kit (colorimetric or fluorometric) or access to LC-MS facility
-
Cell lysis buffer
-
Microcentrifuge
Procedure (using a commercial assay kit):
-
Plate IDH1-mutant glioma cells and treat with Compound 4a or a vehicle control for the desired duration.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Prepare a standard curve using the provided D-2HG standard.
-
Add the cell lysates and standards to a 96-well plate.
-
Add the reaction mix from the kit to each well.
-
Incubate the plate as per the kit's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the concentration of D-2HG in the samples from the standard curve and normalize to the protein concentration of the cell lysate.
Visualizations
Caption: Proposed mechanism of action for Compound 4a in antiglioma therapy.
Caption: Workflow for the in vitro evaluation of Compound 4a's antiglioma activity.
Caption: Logical relationship of Compound 4a's effects leading to antiglioma activity.
References
Application Notes and Protocols for the Spectroscopic Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the structural elucidation and characterization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (CAS 7559-81-1), a key intermediate in medicinal chemistry and drug development. The following sections detail the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅ClO₃[1][2][3] |
| Molecular Weight | 160.56 g/mol [1][2][3] |
| CAS Number | 7559-81-1[2][3] |
| Chemical Structure | |
Spectroscopic Analysis Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
Note: Predicted chemical shifts (ppm) are relative to tetramethylsilane (TMS). The solvent is assumed to be CDCl₃.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-6 |
| ~6.5 | s | 1H | H-3 |
| ~5.5 | s | 1H | -OH |
| ~4.3 | s | 2H | -CH₂Cl |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C-4 (C=O) |
| ~165 | C-2 |
| ~145 | C-5 |
| ~140 | C-6 |
| ~115 | C-3 |
| ~45 | -CH₂Cl |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment | Relative Intensity |
| 160/162 | [M]⁺ (Molecular Ion) | High (with isotopic pattern for Cl) |
| 125 | [M-Cl]⁺ | Moderate |
| 111 | [M-CH₂Cl]⁺ | Moderate |
| 97 | [M-Cl-CO]⁺ | Moderate |
| 69 | [C₄H₅O]⁺ | High |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl) |
| ~3100 | C-H stretch (aromatic/vinylic) |
| ~1650 | C=O stretch (α,β-unsaturated ketone) |
| ~1600, ~1550 | C=C stretch (pyran ring) |
| ~1250 | C-O stretch (ether) |
| ~750 | C-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Note: Solvent is assumed to be ethanol.
Table 5: Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~220 | ~10,000 | π → π |
| ~280 | ~8,000 | n → π |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Solvent and Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation (if necessary):
-
Inject the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.
-
-
MS Acquisition:
-
The eluent from the GC is introduced into the EI source of the mass spectrometer.
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
UV-Vis Spectroscopy
Objective: To determine the electronic transitions and establish a quantitative method for concentration determination.
Instrumentation: UV-Vis Spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of known concentration of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to create a calibration curve if needed.
-
-
Data Acquisition:
-
Use a quartz cuvette.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Scan the absorbance of the sample from approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
References
High-performance liquid chromatography (HPLC) method for 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
An optimized and detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one has been developed for researchers, scientists, and professionals in drug development. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and reproducible quantification of this compound.
Application Note: HPLC Analysis of this compound
Introduction
This compound, a derivative of kojic acid, is a compound of interest in pharmaceutical and chemical research. A reliable analytical method is crucial for its quantification in various matrices for purity assessment, stability studies, and quality control. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is based on established protocols for the analysis of the structurally similar compound, kojic acid.[1][2][3]
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water with an acidic modifier.[4][5] This setup allows for the effective separation of this compound from potential impurities. Detection is achieved using a UV detector, as the pyranone ring system exhibits strong absorbance in the ultraviolet region.[1][6]
Experimental
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid (HPLC grade).[4]
-
Reference standard of this compound (purity ≥95%).
Protocols
1. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation:
-
Prepare a solution of 0.1% (v/v) formic acid in water.
-
The mobile phase consists of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
The recommended starting condition is an isocratic elution with a ratio of 80:20 (A:B). This can be optimized based on the initial results.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask with methanol or a mixture of methanol and water (50:50).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
2. Sample Preparation
-
Solid Samples:
-
Liquid Samples (e.g., from a reaction mixture):
-
Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water with 0.1% Formic Acid (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm |
| Run Time | 10 minutes |
4. Data Analysis and Quantification
-
Calibration Curve:
-
Inject the series of working standard solutions.
-
Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.[6]
-
-
Quantification of Unknown Samples:
-
Inject the prepared unknown samples.
-
Determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
-
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical but realistic method validation parameters for the HPLC analysis of this compound, based on typical performance for similar analytes.[5][7][8]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time (RT) | Approximately 5.5 min |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. turkjps.org [turkjps.org]
- 6. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a derivative of kojic acid, a naturally occurring pyranone.[1] Kojic acid and its derivatives have garnered significant interest in biomedical research due to their diverse biological activities, including anticancer, antimitotic, and melanogenesis-inhibiting properties.[2][3][4] This document provides detailed application notes and experimental protocols for conducting cell culture studies to investigate the biological effects of this compound.
Chemical Properties
| Property | Value |
| CAS Number | 7559-81-1[5] |
| Molecular Formula | C₆H₅ClO₃[5] |
| Molecular Weight | 160.56 g/mol [5] |
| Synonyms | Chlorokojic acid |
Biological Activity
Studies on halogen derivatives of kojic acid, including this compound, have demonstrated inhibitory effects on neoplastic cell growth.[1] Research has shown that this compound can inhibit the synthesis of DNA, RNA, and proteins in cancer cell lines such as murine leukemia (L1210) and rat pituitary (GH4C1) cells.[1] While specific data for this compound is limited, related pyranone derivatives have been shown to induce apoptosis and modulate cell cycle progression in various cancer cell lines.[6][7]
Postulated Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, based on studies of similar compounds, its anticancer effects may be attributed to the induction of apoptosis through mitochondria-dependent pathways.[7] This can involve the activation of caspases, alteration of Bcl-2 family protein expression, and release of pro-apoptotic factors from mitochondria.[7][8] Furthermore, many bioactive compounds exert their effects through modulation of key signaling pathways. The NF-κB pathway, a central regulator of inflammation, cell survival, and proliferation, is a potential target.[9][10] While direct evidence is pending, it is hypothesized that this compound may influence the NF-κB signaling cascade.
Caption: Postulated mechanism of action for this compound.
Quantitative Data Summary
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes IC₅₀ values for related kojic acid and pyran derivatives to provide a reference for expected potency.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Kojic acid derivative | A375 (Melanoma) | SRB Assay | 11.26 - 68.58 | [4] |
| 5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) | HT1080 (Glioma) | Not Specified | 1.43 | [8] |
| 5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) | U87 (Glioma) | Not Specified | 4.6 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[2][11]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., L1210, GH4C1, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the steps for detecting changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) by Western blotting.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in protein lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 2-CHLOROMETHYL-5-HYDROXY-PYRAN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. scbt.com [scbt.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a derivative of kojic acid, a well-established inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in cosmetics and medicine.[1] Kojic acid and its derivatives are known to inhibit tyrosinase through various mechanisms, including competitive, non-competitive, and mixed-type inhibition, primarily by chelating the copper ions in the enzyme's active site.[3][4][5] Understanding the specific inhibition kinetics of novel derivatives like this compound is crucial for the development of new and more effective therapeutic and cosmetic agents.
Quantitative Data Summary
The following table summarizes the enzyme inhibition kinetic data for various kojic acid derivatives against mushroom tyrosinase. This data provides a comparative baseline for the expected potency and mechanism of this compound.
| Inhibitor (Kojic Acid Derivative) | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Mushroom Tyrosinase | 0.0089 | N/A | Competitive |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | Mushroom Tyrosinase | 8.26 | N/A | Mixed-type |
| 5-Hydroxy-2-phenylalanylaminomethyl-4-pyrone | Mushroom Tyrosinase | 24.6 | N/A | Competitive |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.69 | N/A | N/A |
Note: N/A indicates that the data was not specified in the cited sources. The IC50 value for Kojic Acid is provided as a reference.
Experimental Protocols
Determination of IC50 Value for Tyrosinase Inhibition
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Test Wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control Wells: 20 µL of DMSO (vehicle), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank Wells: 20 µL of test compound dilution and 140 µL of phosphate buffer (no enzyme).
-
-
-
Incubation:
-
Pre-incubate the plate at room temperature for 10-20 minutes.[1]
-
-
Initiation of Reaction:
-
Add 20 µL of L-DOPA solution to all wells to start the reaction.[1]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Enzyme Inhibition Kinetic Analysis
This protocol describes how to determine the type of inhibition (competitive, non-competitive, or mixed) and the inhibition constant (Ki) of the test compound.
Procedure:
-
Assay Setup:
-
Perform the tyrosinase activity assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (V₀) at different substrate concentrations.
-
-
Data Analysis:
-
Calculate the initial velocities from the linear portion of the absorbance vs. time plots.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.[7][8]
-
Analyze the resulting plots to determine the type of inhibition:[9]
-
Competitive Inhibition: Lines intersect on the Y-axis.
-
Non-competitive Inhibition: Lines intersect on the X-axis.
-
Mixed Inhibition: Lines intersect in the second quadrant (neither on the X nor Y-axis).
-
Uncompetitive Inhibition: Lines are parallel.
-
-
The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot (1/V₀ vs. inhibitor concentration).[8]
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of tyrosinase inhibition and the general experimental workflow.
Caption: Proposed mechanism of tyrosinase inhibition.
Caption: Experimental workflow for enzyme inhibition kinetics.
References
- 1. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid, presents a versatile scaffold for the development of novel bioactive compounds. The presence of a reactive chloromethyl group at the 2-position allows for a variety of chemical modifications, leading to the synthesis of diverse libraries of derivatives. These derivatives have garnered significant interest due to their potential therapeutic applications, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols for the synthesis of exemplary derivatives and their subsequent biological screening.
Derivatization Strategies
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of a wide array of functional groups, including amines, thiols, and phenols, thereby enabling the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.
A notable derivatization method is the Mannich reaction, which has been successfully employed to synthesize a series of 2-substituted aminomethyl derivatives with potent cytotoxic activity against melanoma cells.[3]
Biological Activities and Data Presentation
Derivatives of this compound have shown promising activity in several key therapeutic areas. Notably, certain halogenated derivatives have been found to inhibit neoplastic cell growth and interfere with the synthesis of DNA, RNA, and proteins.[4]
Anticancer Activity
The anticancer potential of these derivatives has been a primary focus of research. Mannich bases of this compound have demonstrated significant cytotoxicity against human malignant melanoma (A375) cell lines.[3] The biological data for selected derivatives are summarized in the table below.
Table 1: Cytotoxic Activity of 2-((Substituted-piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one Derivatives against A375 Human Malignant Melanoma Cells. [3]
| Compound ID | Substituent on Piperazine Ring | IC₅₀ (µM) |
| 1 | 4-Fluorobenzyl | 11.26 |
| 2 | 4-Chlorobenzyl | 15.85 |
| 3 | 4-Bromobenzyl | 18.21 |
| 4 | 4-Methylbenzyl | 25.33 |
| 5 | 4-Methoxybenzyl | 33.78 |
| 6 | 2-Fluorobenzyl | 14.92 |
| 7 | 2-Chlorobenzyl | 19.87 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Antimicrobial Activity
The 4H-pyran-4-one scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[5][6] While specific data for a broad range of this compound derivatives is still emerging, the general class of compounds exhibits activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Experimental Protocols
Synthesis
Protocol 1: General Procedure for the Synthesis of 2-((Substituted-piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one Derivatives (Mannich Bases). [3]
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the appropriate substituted piperazine (1.1 mmol).
-
Add triethylamine (1.5 mmol) to the reaction mixture as a base.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
dot
Caption: Synthetic workflow for Mannich base derivatives.
Biological Screening
Protocol 2: Determination of Cytotoxic Activity using the MTT Assay. [7]
-
Cell Seeding: Seed human cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. [8]
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Signaling Pathway Visualization
The anticancer activity of pyran-4-one derivatives can be attributed to various mechanisms, including the induction of apoptosis. A simplified representation of a potential apoptotic signaling pathway that could be modulated by these compounds is illustrated below.
dot
Caption: A potential apoptotic signaling pathway.
Conclusion
This compound is a promising starting material for the synthesis of novel, biologically active compounds. The protocols and data presented herein provide a framework for researchers to explore the derivatization of this scaffold and to screen the resulting compounds for potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further investigation into the derivatization with other nucleophiles and a broader range of biological screenings are encouraged to fully elucidate the therapeutic potential of this versatile chemical entity.
References
- 1. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of the mutagen MX (3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone) with butyl alcohols prior to GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the chlorination of the primary alcohol group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This reaction selectively replaces the hydroxyl group of the hydroxymethyl moiety with a chlorine atom.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, kojic acid, is significantly more polar than the product, this compound. Therefore, the product will have a higher Rf value on the TLC plate. Staining with an appropriate agent, such as potassium permanganate or iodine, can be used for visualization if the compounds are not UV-active.
Q3: What are the expected Rf values for kojic acid and the product?
A3: The exact Rf values will depend on the specific TLC plate and the precise mobile phase composition. However, you can expect the following trend:
-
Kojic Acid (Starting Material): Lower Rf value (more polar).
-
This compound (Product): Higher Rf value (less polar).
It is recommended to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.
Q4: What is the recommended stoichiometry of thionyl chloride?
A4: It is recommended to use a slight excess of thionyl chloride, typically in the range of 1.0 to 1.3 equivalents per equivalent of kojic acid.[1] Using less than one equivalent may result in incomplete conversion, while a significant excess can lead to the formation of undesired by-products.[1]
Q5: What are the common impurities in this synthesis?
A5: Common impurities can include:
-
Unreacted Kojic Acid: Due to incomplete reaction.
-
Dimeric Ether: Formed by the reaction of the product with unreacted kojic acid.
-
Side-products from excess thionyl chloride: Thionyl chloride can potentially react with other functional groups on the pyranone ring under harsh conditions, although the primary alcohol is the most reactive site.
-
Hydrolysis Product: The product, this compound, can be susceptible to hydrolysis back to kojic acid if exposed to water for prolonged periods, especially under basic or acidic conditions.
Q6: How can I purify the final product?
A6: The most common method for purification is recrystallization. Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly to induce crystallization of the pure product, leaving impurities in the mother liquor. Other solvents or solvent systems may also be effective and can be screened for optimal results.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Thionyl Chloride: Thionyl chloride is moisture-sensitive and can decompose over time. 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use freshly opened or distilled thionyl chloride. 2. Conduct the reaction at room temperature or gently warm to 40-50°C. Monitor the reaction by TLC to find the optimal temperature. 3. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products (Visible on TLC) | 1. Excess Thionyl Chloride: Using a large excess of thionyl chloride can lead to side reactions.[1] 2. High Reaction Temperature: Elevated temperatures can promote the formation of by-products. 3. Presence of Water: Moisture can lead to the formation of side products and hydrolysis of the desired product. | 1. Use a stoichiometry of 1.0-1.3 equivalents of thionyl chloride.[1] 2. Maintain the reaction temperature at or near room temperature. 3. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Significant amounts of impurities can inhibit crystallization. 2. Residual Solvent: Traces of the reaction solvent may remain. | 1. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) before attempting recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent before recrystallization. |
| Low Yield After Work-up | 1. Hydrolysis of Product: The product can hydrolyze back to kojic acid during aqueous work-up. 2. Loss of Product During Extraction: The product may have some solubility in the aqueous phase. | 1. Minimize the duration of the aqueous work-up and use cold water or brine for washing. Ensure the aqueous washes are neutral or slightly acidic. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
| Product Purity is Low After Recrystallization | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not effectively separate the product from a specific impurity. 2. Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. | 1. Screen for alternative recrystallization solvents or solvent mixtures. A good solvent will dissolve the product well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures. 2. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Experimental Protocols
Synthesis of this compound from Kojic Acid
Materials:
-
Kojic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve kojic acid (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid. Caution: This will produce gas (CO₂ and SO₂), so perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
-
Visualizations
Caption: Synthesis of this compound from Kojic Acid.
Caption: Troubleshooting Workflow for Synthesis Optimization.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] The synthesis involves the chlorination of the primary alcohol group of kojic acid.
Q2: What is the typical yield and melting point of this compound?
A2: Reported yields for the synthesis from kojic acid are around 76%, with a melting point of approximately 166-167 °C.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the kojic acid spot and the appearance of a new, less polar spot for the product indicates the reaction's progression. Visualization can be achieved under UV light (254 nm) or by staining with a potassium permanganate solution.
Q4: What are the key safety precautions when working with thionyl chloride?
A4: Thionyl chloride is a hazardous reagent and must be handled with extreme care in a well-ventilated fume hood.[1][3] It is corrosive and reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[1][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Ensure that all glassware is dry before use.
Q5: How should I store this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated place, away from moisture and incompatible substances.
Experimental Protocols
Synthesis of this compound from Kojic Acid
This protocol describes the chlorination of kojic acid using thionyl chloride.
Materials:
-
Kojic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve kojic acid in an anhydrous solvent.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₆H₅ClO₃ | [4][5][6] |
| Molecular Weight | 160.56 g/mol | [4][5][6] |
| CAS Number | 7559-81-1 | [4][5][6] |
| Reported Yield | 76% | [2] |
| Melting Point | 166-167 °C | [2] |
Spectroscopic Data:
| Technique | Solvent | Chemical Shifts (δ) / Key Signals |
| ¹H NMR | DMSO-d₆ | Signals corresponding to the pyranone ring protons and the chloromethyl group protons. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient quenching and work-up. 4. Presence of moisture. | 1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the reaction temperature is controlled; avoid excessive heating. 3. Use ice-cold bicarbonate solution for quenching and perform multiple extractions. 4. Use anhydrous solvents and freshly distilled thionyl chloride. Ensure all glassware is thoroughly dried. |
| Formation of Side Products | 1. Over-chlorination or reaction at the phenolic hydroxyl group. 2. Polymerization or decomposition. | 1. Use a controlled amount of thionyl chloride (1.0-1.3 equivalents).[7] 2. Maintain a low reaction temperature and avoid prolonged reaction times after completion. |
| Difficulty in Product Purification | 1. Oily product instead of solid. 2. Product is contaminated with unreacted kojic acid. 3. Product is discolored. | 1. Ensure all solvent is removed under high vacuum. If the product is still an oil, it may be impure; attempt purification by column chromatography. 2. Optimize the recrystallization solvent system to selectively crystallize the product. A wash with a solvent in which kojic acid is soluble but the product is not may be beneficial. 3. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Inconsistent Results | 1. Variable quality of kojic acid. 2. Degradation of thionyl chloride. | 1. Ensure the purity of the starting kojic acid. Recrystallize if necessary. 2. Use a fresh bottle of thionyl chloride or distill it before use. |
Visualizations
References
- 1. drexel.edu [drexel.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. westliberty.edu [westliberty.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. WO2002053562A1 - Kojic acid derivative and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the chlorination of kojic acid.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Stoichiometry of Thionyl Chloride | The molar ratio of thionyl chloride to kojic acid is critical. An insufficient amount of thionyl chloride will result in incomplete conversion of the starting material. Conversely, a significant excess can lead to the formation of unwanted byproducts, thus reducing the yield of the desired product.[1] It is recommended to use 1.0 to 1.3 equivalents of thionyl chloride for each equivalent of kojic acid.[1] |
| Reaction Temperature Too Low or Too High | The reaction should be carried out within a specific temperature range. A patent suggests a preferable temperature range of 0-80 °C, with 10-40 °C being more preferable.[1] If the temperature is too low, the reaction may be sluggish and incomplete. If it is too high, it could promote the formation of side products. |
| Inadequate Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is around 4 hours at 25 °C.[1] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion. |
| Moisture in Reagents or Glassware | Thionyl chloride reacts vigorously with water. Ensure that all glassware is thoroughly dried before use and that the solvents are anhydrous. Moisture can consume the thionyl chloride and reduce the yield. |
| Poor Quality of Reagents | Use high-purity kojic acid and a fresh, unopened bottle of thionyl chloride if possible. Old thionyl chloride can decompose and may be less reactive. |
Problem 2: Difficulty in Product Purification/Isolation of an Oily Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, unreacted kojic acid will remain in the crude product. Kojic acid is highly polar and can make purification difficult. Optimize the reaction conditions (see Problem 1) to ensure complete conversion. |
| Formation of Side Products | Excess thionyl chloride can lead to the formation of byproducts.[1] While the exact nature of these byproducts is not extensively documented, they are likely more chlorinated or polymeric materials which can interfere with crystallization. |
| Inadequate Work-up Procedure | The work-up is crucial for removing impurities. A recommended procedure involves dissolving the crude product in an organic solvent like ethyl acetate and washing it with dilute hydrochloric acid followed by water.[1] The acid wash helps to remove any basic impurities, while the water wash removes residual acid and other water-soluble impurities. |
| Incorrect Recrystallization Solvent | The choice of solvent for recrystallization is critical. A patent for a similar synthesis suggests the use of petroleum ether to precipitate the product from an ethyl acetate solution.[1] Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/hexane, to find the optimal conditions for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the chlorination of the primary alcohol group of kojic acid using a chlorinating agent, most notably thionyl chloride (SOCl₂).[1]
Q2: What are the key parameters to control for a high-yield synthesis?
A2: The key parameters are the stoichiometry of the chlorinating agent (1.0-1.3 equivalents of thionyl chloride), reaction temperature (ideally 10-40 °C), and the absence of moisture.[1]
Q3: What are the likely side products in this reaction?
A3: While not definitively identified in the literature for this specific reaction, potential side products from the reaction of kojic acid with excess thionyl chloride could include the formation of a chlorosulfite ester at the C5-hydroxyl group, or further chlorination at other positions on the pyranone ring. Over-chlorination and polymerization are also possibilities with highly reactive chlorinating agents. A patent explicitly warns that using more than 1.3 equivalents of thionyl chloride leads to the formation of excessive by-products.[1]
Q4: What is a reliable method for purifying the final product?
A4: A common purification strategy involves an extractive work-up followed by crystallization. After the reaction, the crude product can be dissolved in a solvent like ethyl acetate and washed sequentially with dilute hydrochloric acid and water.[1] The product can then be crystallized by adding a non-polar solvent such as petroleum ether or hexane.[1] If the product remains oily, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) may be necessary.
Q5: Are there alternative chlorinating agents to thionyl chloride?
A5: Yes, other chlorinating agents can be used for the conversion of primary alcohols to alkyl chlorides. These include sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. However, the optimal reaction conditions and potential for side reactions may differ, and would need to be determined experimentally for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a patented procedure.[1]
Materials:
-
Kojic acid
-
Thionyl chloride (SOCl₂)
-
Chloroform (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Dilute hydrochloric acid
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve kojic acid (1 equivalent) in anhydrous chloroform.
-
At 25 °C, add thionyl chloride (1.0-1.3 equivalents) dropwise to the solution with stirring.
-
Continue stirring the reaction mixture at 25 °C for 4 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer twice with dilute hydrochloric acid and then three times with distilled water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Add petroleum ether to the concentrated residue and allow it to stand overnight to induce crystallization.
-
Filter the resulting solid, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 83% | [1] |
| Kojic Acid | 1 equivalent | [1] |
| Thionyl Chloride | 1.0 - 1.3 equivalents | [1] |
| Reaction Temperature | 25 °C | [1] |
| Reaction Time | 4 hours | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its chemical structure. The presence of a reactive chloromethyl group and an acidic hydroxyl group on the pyranone ring can lead to issues with stability, solubility, and the presence of closely related impurities. Key challenges include:
-
Compound Degradation: The molecule can be sensitive to pH, temperature, and prolonged exposure to certain solvents, potentially leading to decomposition or side reactions.
-
Co-elution of Impurities: Structurally similar impurities, such as the starting materials or byproducts from the synthesis, may have similar polarities, making them difficult to separate by standard chromatographic methods.
-
Low Recovery: The compound may be lost during extraction or chromatography steps due to degradation or irreversible adsorption to the stationary phase.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is preferable.
-
Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q3: What are the visible signs of degradation of this compound?
Degradation may be indicated by a change in the physical appearance of the compound, such as:
-
A color change (e.g., yellowing or browning).
-
Clumping of the solid.
-
The development of an unusual odor.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q4: Which analytical techniques are suitable for monitoring the purity of this compound and detecting degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products that may form.[1]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Compound Degradation during Extraction | - Maintain a low temperature (0-4°C) during all extraction steps.- Use a mild acidic or buffered aqueous solution (pH 4-6) for washing to minimize base-catalyzed degradation.- Minimize the time the compound is in solution. |
| Irreversible Adsorption on Silica Gel | - Pre-treat the silica gel with a small amount of a polar solvent (e.g., methanol) and then re-equilibrate with the starting mobile phase.- Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Incomplete Elution from the Column | - Gradually increase the polarity of the mobile phase during column chromatography.- If the compound is still retained, consider flushing the column with a stronger solvent system (e.g., 10-20% methanol in dichloromethane). |
| Loss during Solvent Removal | - Use a rotary evaporator at a moderate temperature (≤ 40°C) to remove the solvent.- For small quantities, consider using a stream of nitrogen to evaporate the solvent at room temperature. |
Problem 2: Poor Separation of Impurities
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | - Optimize the solvent system for thin-layer chromatography (TLC) before performing column chromatography.- Try different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/chloroform).- Add a small amount of acetic acid or triethylamine to the mobile phase to improve the peak shape of acidic or basic compounds, respectively. |
| Column Overloading | - Reduce the amount of crude material loaded onto the column.- Use a larger column with more stationary phase. |
| Co-eluting Impurities | - If impurities have very similar polarity, consider using a different chromatographic technique, such as preparative HPLC or recrystallization.- For recrystallization, screen various solvent systems to find one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. |
Experimental Protocols
General Purification Workflow
The following is a general workflow for the purification of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the chlorination of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) using a chlorinating agent, typically thionyl chloride (SOCl₂).[1] This reaction selectively replaces the primary hydroxyl group of the hydroxymethyl substituent with a chlorine atom.
Q2: What are the potential byproducts in this synthesis?
The primary and most probable byproduct is the dichlorinated species, 2-(chloromethyl)-5-chloro-4H-pyran-4-one . This occurs when an excess of the chlorinating agent is used, leading to the chlorination of both the primary alcohol and the phenolic hydroxyl group at the 5-position. Other potential impurities can include unreacted kojic acid and degradation products if the reaction is not performed under controlled conditions.
Q3: How can I minimize the formation of the dichlorinated byproduct?
Careful control of the stoichiometry of the reactants is crucial. It is recommended to use a slight excess, but not a large excess, of thionyl chloride. A patent suggests using 1 to 1.3 equivalents of thionyl chloride per equivalent of kojic acid to favor the formation of the desired product while minimizing the generation of excessive byproducts.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can also help in determining the optimal reaction time to prevent over-reaction.
Q4: My final product is a brownish oil or discolored solid. What is the cause?
Discoloration in the crude product is common in reactions involving thionyl chloride and can be attributed to the formation of various minor byproducts and residual acidic impurities. Purification through crystallization or column chromatography is typically required to obtain a pure, off-white to light yellow solid product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired product | - Incomplete reaction. - Insufficient amount of chlorinating agent. - Degradation of the product during workup. | - Monitor the reaction by TLC to ensure completion. - Use a slight excess (1.1-1.3 eq.) of thionyl chloride.[1] - Perform the aqueous workup at low temperatures and avoid prolonged exposure to basic conditions. |
| Presence of a significant amount of starting material (kojic acid) in the final product | - Insufficient reaction time or temperature. - Inadequate amount of thionyl chloride. | - Increase the reaction time and/or temperature, monitoring by TLC. - Ensure at least one equivalent of thionyl chloride is used. |
| Detection of a byproduct with a higher molecular weight in Mass Spectrometry | - This is likely the dichlorinated byproduct, 2-(chloromethyl)-5-chloro-4H-pyran-4-one. | - Confirm the presence of two chlorine atoms by analyzing the isotopic pattern in the mass spectrum. - Use ¹H NMR to check for the absence of the phenolic -OH proton signal. |
| Difficulty in purifying the product by crystallization | - Presence of oily impurities or a mixture of products preventing crystal lattice formation. | - Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). - Try different crystallization solvents or solvent mixtures. A patent suggests dissolving the crude product in ethyl acetate, washing with dilute acid and water, and then precipitating with petroleum ether.[1] |
| ¹H NMR spectrum shows unexpected signals or absence of the phenolic -OH peak | - If the phenolic -OH peak is absent and other signals are consistent, it strongly suggests the formation of the dichlorinated byproduct. - Additional unexpected signals may indicate other side reactions or impurities from starting materials. | - Compare the spectrum with the known ¹H NMR data for this compound. - If the dichlorinated byproduct is suspected, the aromatic protons will likely be shifted downfield due to the electron-withdrawing effect of the additional chlorine atom. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure and should be performed in a well-ventilated fume hood.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap (for HCl and SO₂), suspend kojic acid (1 equivalent) in a suitable anhydrous solvent such as chloroform or dichloromethane.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (1.1-1.3 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Workup: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with cold, dilute hydrochloric acid and then with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization. For instance, add petroleum ether to the concentrated ethyl acetate solution to induce precipitation.[1] Filter the resulting solid and dry it under vacuum.
Analytical Characterization
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as ethyl acetate/hexanes (1:1). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). The product should have a higher Rf value than the more polar kojic acid.
-
¹H NMR Spectroscopy: The expected signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would include a singlet for the chloromethyl protons (-CH₂Cl), singlets for the two pyran ring protons, and a broad singlet for the phenolic hydroxyl proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of the product and identify any byproducts. The desired product will have a characteristic isotopic pattern for one chlorine atom.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for the Synthesis
Caption: Synthesis of the target compound from kojic acid.
Formation of the Dichlorinated Byproduct
Caption: Formation of the dichlorinated byproduct with excess thionyl chloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Derivatization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Welcome to the technical support center for the derivatization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate in the synthesis of novel compounds for research, drug development, and materials science. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the derivatization of this compound, providing potential causes and actionable solutions.
Etherification Reactions (O-Alkylation)
Q1: I am attempting to synthesize an ether at the 5-hydroxy position, but I am getting a low yield of my desired product and observing multiple spots on my TLC plate. What are the likely side reactions?
A1: Low yields in O-alkylation of this compound, typically performed via a Williamson ether synthesis, are often due to competing side reactions. The primary side reactions to consider are:
-
C-Alkylation: The enolate character of the pyranone ring can lead to alkylation at the C-6 position, competing with the desired O-alkylation at the C-5 hydroxyl group.
-
Di-alkylation: If the chloromethyl group at the C-2 position is not desired in the final product, it can also react with the alkoxide, leading to a di-substituted product or intermolecular etherification.
-
Elimination (E2) Reaction: The alkyl halide used for etherification can undergo an elimination reaction, especially if it is a secondary or tertiary halide, or if a sterically hindered strong base is used. This will produce an alkene instead of the desired ether.[1]
-
Dimerization: Under basic conditions, intermolecular reactions can lead to the formation of kojic acid dimers.[2][3]
Troubleshooting Steps:
| Side Reaction | Contributing Factors | Recommended Solutions |
| C-Alkylation | Strong, hard bases (e.g., NaH); Aprotic polar solvents (e.g., DMF, DMSO). | Use a weaker, softer base like K₂CO₃ or Cs₂CO₃.[4] Consider using a phase-transfer catalyst with a milder base. Protect the 5-hydroxy group before further derivatization if possible. |
| Di-alkylation | Excess alkylating agent; Strong basic conditions. | Use a stoichiometric amount of the alkylating agent. Protect the 5-hydroxy group with a suitable protecting group (e.g., benzyl) before reacting the chloromethyl group. |
| Elimination (E2) | Use of secondary or tertiary alkyl halides; Strong, sterically hindered bases (e.g., potassium tert-butoxide). | Use primary alkyl halides whenever possible.[4][5] Employ non-hindered bases like NaH or K₂CO₃.[4] |
| Dimerization | Strong basic conditions; Elevated temperatures. | Use milder bases and lower reaction temperatures. Optimize reaction time to favor the desired intramolecular reaction. |
dot
Caption: Troubleshooting logic for low yields in O-alkylation.
Esterification Reactions
Q2: I am trying to form a mono-ester at either the 5-hydroxy or the 2-hydroxymethyl position (after conversion from the chloride), but I am getting a mixture of mono- and di-esters. How can I improve the selectivity?
A2: Achieving selective mono-esterification of kojic acid derivatives can be challenging due to the presence of two hydroxyl groups with different reactivities. The primary hydroxyl group at the C-2 position (as 2-hydroxymethyl) is generally more nucleophilic than the phenolic hydroxyl at the C-5 position.
Troubleshooting Steps:
| Issue | Contributing Factors | Recommended Solutions |
| Formation of Di-esters | Excess acylating agent (e.g., acid chloride, anhydride); Prolonged reaction times; Use of strong activating agents (e.g., DCC/DMAP). | Use a 1:1 molar ratio of the kojic acid derivative to the acylating agent.[6] Carefully monitor the reaction by TLC and stop it once the mono-ester is the major product. Consider enzymatic esterification, as lipases can exhibit high regioselectivity.[7][8] |
| Poor Regioselectivity | Similar reactivity of the two hydroxyl groups under certain conditions. | For 5-O-acylation: Protect the more reactive 2-hydroxymethyl group (e.g., as a silyl ether) before esterification. For 2-O-acylation: Utilize enzymatic methods. For example, lipase from Pseudomonas cepacia has been shown to selectively acylate the primary hydroxyl group.[8] |
Quantitative Data on Enzymatic Esterification of Kojic Acid:
| Lipase Source | Fatty Acid | Product | Yield (%) | Reference |
| Pseudomonas cepacia | Lauric Acid | Kojic Acid Monolaurate | 26.0 | [8] |
| Penicillium camembertii | Oleic Acid | Kojic Acid Monooleate | 36.5 | [8] |
| Rhizomucor miehei | Oleic Acid | Kojic Acid Monooleate | 37.21 | [9] |
| Candida antarctica (Novozym 435) | Palmitic Acid | 7-O-Kojic Acid Monopalmitate | 43 | [6] |
dot
Caption: Strategies to improve selectivity in esterification.
Nucleophilic Substitution at the 2-(Chloromethyl) Group
Q3: When reacting this compound with an amine, I observe the formation of a complex mixture and low yield of the desired N-substituted product. What could be the issue?
A3: The reaction of the chloromethyl group with nucleophiles can be complicated by the reactivity of the 5-hydroxy group and the pyranone ring itself.
Troubleshooting Steps:
| Issue | Contributing Factors | Recommended Solutions |
| Reaction at 5-OH | The amine can act as a base, deprotonating the 5-hydroxy group, which can then react or lead to side reactions. | Protect the 5-hydroxy group with a suitable protecting group (e.g., benzyl, silyl) before reacting with the amine. |
| Over-alkylation of Amine | Primary amines can be di-alkylated by the chloromethyl group. | Use a large excess of the primary amine to favor mono-alkylation. |
| Ring Instability | Strong basic conditions or high temperatures can lead to the degradation of the pyranone ring.[10] | Use milder reaction conditions (lower temperature, weaker base if one is used as an additive). |
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and properties of the kojic acid dimer and its potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Enzymatic Synthesis of Kojic Acid Monoesters | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of enzymatic synthesis of palm-based kojic acid ester using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cejph.szu.cz [cejph.szu.cz]
Technical Support Center: Purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Analogs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its analogs.
Troubleshooting Guides
This section addresses common problems encountered during the purification of pyranone analogs via chromatography and recrystallization.
Section 1: Column Chromatography Issues
Q1: My compound is streaking or tailing on the TLC plate during mobile phase screening. What does this mean and how can I fix it?
A: Streaking or tailing on a Thin Layer Chromatography (TLC) plate often indicates an issue with the sample or the mobile phase.[1]
-
Sample Overload: You may have spotted too much of your crude sample on the TLC plate. Try diluting your sample solution and spotting a smaller amount.[1]
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Try increasing the polarity of your mobile phase (eluent) by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Acidic/Basic Nature: If your pyranone analog has acidic or basic functional groups, it can interact irregularly with the silica. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) can resolve the issue.[1]
Q2: I'm running a flash column, but my compound is eluting either too quickly (with the solvent front) or not at all. How do I select the right solvent system?
A: This is a common problem related to eluent polarity.
-
Compound at Solvent Front (High Rf): If your compound moves with the solvent front on the TLC plate (Rf value close to 1.0), your eluent is too polar. You need to decrease the proportion of the polar solvent or choose a less polar solvent system altogether.[1]
-
Compound at Baseline (Low Rf): If your compound stays at the baseline (Rf value close to 0), your eluent is not polar enough to move it up the column. You should increase the proportion of the polar solvent.[1]
-
Optimal Rf: For effective separation using flash column chromatography, aim for a TLC Rf value for your target compound of approximately 0.25-0.35 in the selected mobile phase.
Q3: The backpressure on my HPLC system is excessively high during purification. What are the potential causes?
A: High backpressure is a frequent issue in High-Performance Liquid Chromatography (HPLC) and can damage the column and pump.
-
Column Blockage: Particulate matter from your sample or buffer can clog the column inlet frit. Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter before use.[2]
-
Buffer Precipitation: If you are using a buffered mobile phase with a high concentration of organic solvent, the buffer salts may precipitate. Ensure your chosen buffer is soluble in the entire gradient range of your method.
-
High Flow Rate: An excessively high flow rate for the column dimensions and particle size can cause high pressure. Check the manufacturer's recommended flow rates.
-
Clogged System: Tubing or other components of the HPLC system may be blocked. A systematic check of the system components is necessary to isolate the blockage.
Section 2: Recrystallization Issues
Q1: My pyranone analog is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or the solvent is a very poor solvent for the compound at lower temperatures.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Re-evaluate Solvent System: The solubility difference of your compound in the chosen solvent between hot and cold may be too large. Try a different solvent or a solvent mixture. Common systems for pyranone-type molecules include hexane/acetone or hexane/ethyl acetate.[3][4]
Q2: I've successfully grown crystals, but my yield is very low. How can I improve it?
A: Low yield in recrystallization can stem from several factors:
-
Using Too Much Solvent: The most common cause is dissolving the crude product in an excessive volume of hot solvent. This keeps a significant amount of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If crystals form too early in the hot funnel during filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Insufficient Cooling: Make sure you have cooled the solution for an adequate amount of time in an ice bath to maximize crystal precipitation.
-
Solubility in Cold Solvent: Your compound might still be too soluble in the chosen solvent even when cold. Consider using a co-solvent system where the compound is less soluble. For example, dissolve the compound in a good solvent (like acetone) and then slowly add a poor solvent (like hexane) until the solution becomes cloudy, then heat to clarify and cool slowly.[4]
Data & Protocols
Illustrative Purification Data
The following table presents hypothetical, yet typical, quantitative outcomes for the purification of a this compound analog. Actual results will vary based on the specific analog, crude purity, and experimental conditions.
| Purification Method | Mobile Phase / Solvent System | Purity by HPLC (%) | Typical Yield (%) | Notes |
| Flash Chromatography | 30% Ethyl Acetate in Hexane | >95% | 75% | Good for removing baseline impurities. |
| Preparative HPLC | 20-80% Acetonitrile in Water | >99% | 60% | Higher purity but lower yield; suitable for final polishing. |
| Recrystallization | Ethanol/Water (9:1) | >98% | 85% | Effective if impurities have different solubility profiles. |
| Recrystallization | Hexane/Acetone | >97% | 80% | Good for moderately polar compounds.[4] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Choose an appropriate column size. In a beaker, add silica gel to your chosen starting mobile phase (a less polar mixture than your elution solvent, e.g., 5% Ethyl Acetate in Hexane) to create a slurry.
-
Column Packing: Pour the slurry into the column. Use gentle pressure or tapping to ensure an even, compact bed. Add a thin layer of sand on top of the silica bed to prevent disruption.
-
Equilibration: Run the starting mobile phase through the column until the bed is stable and no air bubbles are present.[5]
-
Sample Loading: Dissolve your crude pyranone analog in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column.
-
Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your pyranone analog is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven to remove all traces of solvent.
Visualized Workflows
The following diagrams illustrate key workflows and decision-making processes in the purification of pyranone analogs.
Caption: A typical workflow for the purification and analysis of synthesized pyranone analogs.
Caption: A decision tree for troubleshooting low yields during recrystallization experiments.
References
- 1. silicycle.com [silicycle.com]
- 2. waters.com [waters.com]
- 3. US5292885A - Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. merckmillipore.com [merckmillipore.com]
Minimizing degradation of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one during storage
Technical Support Center: 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (CMHP)
Welcome to the technical support center for this compound (CMHP). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize its degradation during storage and experimental use.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of CMHP.
Issue 1: Visible Changes in the Compound (Color Change, Clumping)
-
Question: My solid CMHP, which was initially a white to off-white powder, has turned yellow or brown and is clumping. What is the cause, and is it still usable?
-
Answer: A color change to yellow or brown is a strong indicator of degradation. CMHP, like its structural analog kojic acid, is susceptible to oxidation and photodegradation, which can lead to the formation of colored byproducts.[1] Clumping suggests the absorption of moisture, which can accelerate degradation through hydrolysis. It is strongly recommended to discard the degraded compound and use a fresh batch for experiments where purity is critical, as the presence of degradation products can significantly impact experimental outcomes. To prevent this, always store CMHP in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Question: I am observing inconsistent results in my experiments using a solution of CMHP. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a common consequence of using a degraded compound. The degradation of CMHP in solution can be rapid, especially if the solution is not freshly prepared or is exposed to light, non-neutral pH, or elevated temperatures. The chloromethyl group is particularly susceptible to hydrolysis, which would alter the chemical structure and reactivity of the compound. It is crucial to prepare CMHP solutions fresh for each experiment using high-purity solvents. If solutions need to be stored, even for a short period, they should be protected from light and kept at low temperatures (2-8°C). For sensitive applications, it is advisable to verify the purity of the solution via an analytical technique like HPLC before use.
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
-
Question: I am analyzing my CMHP sample by HPLC and see unexpected peaks that were not present in the initial analysis of the new compound. What are these peaks?
-
Answer: The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. These peaks represent degradation products. While the exact structures of CMHP degradation products are not extensively documented, they are likely to result from hydrolysis of the chloromethyl group to a hydroxymethyl group (forming kojic acid), oxidation of the pyranone ring, or other secondary reactions.[1][2] To identify these impurities, LC-MS is a valuable tool. If you observe significant degradation, it is recommended to review your storage and handling procedures to identify the cause.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid CMHP, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below in a desiccated environment is ideal. Storing under an inert atmosphere (argon or nitrogen) can further minimize oxidative degradation.
Q2: How stable is this compound in different solvents?
A2: The stability of CMHP in solution is highly dependent on the solvent and pH. Protic solvents, especially water, can lead to the hydrolysis of the reactive chloromethyl group. The stability of structurally similar compounds is known to be pH-dependent.[1] Acidic conditions may favor stability, while neutral to alkaline conditions can accelerate degradation. It is always best to prepare solutions fresh before use. If a solution must be stored, use an anhydrous aprotic solvent, protect it from light, and keep it at a low temperature.
Q3: What are the primary factors that cause the degradation of this compound?
A3: The main factors contributing to the degradation of CMHP are:
-
Moisture: Promotes hydrolysis of the chloromethyl group.
-
Light: Can induce photodegradation, leading to the formation of colored impurities.[1]
-
Elevated Temperature: Accelerates the rate of all degradation reactions.[1]
-
Oxygen: Leads to oxidative degradation of the pyranone ring.
-
Non-neutral pH: Both acidic and especially basic conditions can catalyze degradation pathways.
Q4: Which analytical methods are recommended for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying the structures of any degradation products that may form.
Quantitative Data on Degradation
Table 1: Comparative Degradation of Kojic Acid (KA) and its Dipalmitate Ester (KAdp) under Oxidative Stress (H₂O₂)
| Compound | Degradation Model | Rate Constant (k) | Half-life (t½) |
| Kojic Acid (KA) | First-Order | Lower than KAdp | Longer than KAdp |
| Kojic Acid Dipalmitate (KAdp) | First-Order | Higher than KA | Shorter than KA |
Note: This data is for Kojic Acid and its ester and should be used as a qualitative indicator for the potential oxidative instability of the pyranone ring in CMHP. The chloromethyl group in CMHP introduces an additional, likely more significant, pathway for degradation via hydrolysis.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for CMHP
This protocol provides a general framework for developing an HPLC method to monitor the stability of CMHP.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for CMHP (to be determined by UV-Vis spectroscopy, likely around 270-280 nm).
-
Temperature: 25°C.
-
Sample Preparation: Prepare a stock solution of CMHP in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration (e.g., 50 µg/mL).
-
Analysis: Inject a known volume (e.g., 20 µL) of the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent CMHP peak over time.
Protocol 2: Forced Degradation Study of CMHP
To understand the degradation pathways, CMHP can be subjected to stress conditions.
-
Acid Hydrolysis: Dissolve CMHP in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve CMHP in 0.1 M NaOH and keep at room temperature for 4-8 hours.
-
Oxidative Degradation: Dissolve CMHP in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat solid CMHP in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of CMHP to a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to observe the extent of degradation and the profile of degradation products.
Visualizations
Caption: Logical relationship of storage parameters and degradation pathways for CMHP.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its parent compound, kojic acid. While kojic acid is a well-researched compound with a broad spectrum of biological effects, data on its chloromethyl derivative is more limited. This document synthesizes the available experimental data to offer a comparative overview of their cytotoxic, tyrosinase inhibitory, antioxidant, and anti-inflammatory properties.
At a Glance: Key Biological Activity Comparison
| Biological Activity | This compound | Kojic Acid |
| Cytotoxicity | Active: IC50 of 20 µM against L1210 murine leukemia cells.[1] | Inactive: No effect on L1210 cell growth.[1] |
| Tyrosinase Inhibition | Data not available. Likely to possess inhibitory activity due to structural similarity to kojic acid. | Active: A well-established tyrosinase inhibitor. |
| Antioxidant Activity | Data not available. The core pyranone structure suggests potential antioxidant properties. | Active: Demonstrates free radical scavenging activity. |
| Anti-inflammatory Activity | Data not available. | Active: Exhibits anti-inflammatory effects. |
In-Depth Analysis of Biological Activities
Cytotoxicity and Anti-Cancer Potential
A significant difference in the biological profiles of this compound and kojic acid lies in their cytotoxic activity.
This compound has demonstrated notable antileukemic activity. In a study by Bransová et al. (1995), the compound exhibited an IC50 value of 20 µM against L1210 murine leukemia cells.[1] Further research by the same group in 1998 revealed that the cytotoxic effects of this halogenated derivative are mediated through the inhibition of DNA, RNA, and protein synthesis in both murine leukemia L1210 and rat pituitary GH4C1 neoplastic cell lines.[2] This suggests that the introduction of the chloromethyl group imparts significant anti-proliferative properties to the kojic acid scaffold.
In contrast, kojic acid itself was found to have no inhibitory effect on the growth of L1210 leukemia cells in the same 1995 study.[1] While some derivatives of kojic acid have been investigated for their anti-cancer properties, the parent compound is not typically characterized by potent cytotoxicity against cancer cell lines.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 1: Logical relationship of the cytotoxic effects of the two compounds.
Tyrosinase Inhibitory Activity
Kojic acid is a renowned tyrosinase inhibitor, a key enzyme in melanin biosynthesis. This inhibitory action is the basis for its widespread use in the cosmetics industry for skin lightening and treating hyperpigmentation. The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the tyrosinase enzyme.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 2: Signaling pathway of tyrosinase inhibition in melanogenesis.
Antioxidant and Anti-inflammatory Activities
Kojic acid is known to possess both antioxidant and anti-inflammatory properties. Its antioxidant activity is attributed to its ability to scavenge free radicals, which is a common feature of phenolic compounds. The anti-inflammatory effects of kojic acid have also been documented, although the underlying mechanisms are less well-defined.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to determine the cytotoxic effects of these compounds.
Cell Growth Inhibition Assay (Bransová et al., 1995)
-
Cell Line: L1210 murine leukemia cells.
-
Method: Cells were cultured in suspension. The compounds were added at concentrations ranging from 0.1 to 100 µM.
-
Incubation: The cells were incubated for 96 hours.
-
Data Analysis: Cell growth inhibition was measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) was extrapolated from the growth inhibition curves.
Macromolecular Synthesis Inhibition (Bransová et al., 1998)
-
Cell Lines: L1210 murine leukemia and GH4C1 rat pituitary neoplastic cells.
-
Method: The incorporation of radiolabeled precursors into DNA, RNA, and proteins was measured.
-
DNA Synthesis: Measured by the incorporation of [³H]thymidine.
-
RNA Synthesis: Measured by the incorporation of [³H]uridine.
-
Protein Synthesis: Measured by the incorporation of [¹⁴C]leucine.
-
-
Procedure: Cells were incubated with the test compounds, followed by the addition of the radiolabeled precursors. The amount of radioactivity incorporated into the respective macromolecules was then quantified.
dot graph [rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Cancer Cell Lines\n(L1210, GH4C1)"]; B [label="Incubation with\nthis compound"]; C [label="Addition of Radiolabeled Precursors\n([³H]thymidine, [³H]uridine, [¹⁴C]leucine)"]; D [label="Measurement of Radioactivity\nin Macromolecules"]; E [label="Determination of Inhibition of\nDNA, RNA, and Protein Synthesis"];
A -> B -> C -> D -> E;
style A fillcolor="#4285F4", fontcolor="#FFFFFF"; style B fillcolor="#FBBC05", fontcolor="#202124"; style C fillcolor="#34A853", fontcolor="#FFFFFF"; style D fillcolor="#EA4335", fontcolor="#FFFFFF"; style E fillcolor="#4285F4", fontcolor="#FFFFFF";
Figure 3: Experimental workflow for macromolecular synthesis inhibition assay.
Conclusion
References
A Comparative Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its Analogs for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, and its structurally related analogs. The focus is on their biological activities, supported by experimental data, to inform research and drug development efforts in oncology, infectious diseases, and dermatology.
Introduction
This compound is a derivative of kojic acid, a well-known natural product with a range of biological activities. The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as anticancer, antimicrobial, and tyrosinase inhibitory agents. This guide aims to objectively compare the performance of this compound and its key analogs, providing a foundation for further investigation and development of this versatile class of compounds.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its analogs.
Table 1: Comparative Anticancer Activity (IC50)
The cytotoxic effects of this compound derivatives and related analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented below.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Mannich bases of this compound | A375 (Human malignant melanoma) | 11.26 - 68.58 | [1] |
| 5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) | HT1080 (Human fibrosarcoma) | 1.43 | [2] |
| U87 (Human glioblastoma) | 4.6 | [2] | |
| 4H-Pyran derivative (4d) | HCT-116 (Human colorectal carcinoma) | 75.1 | [3][4] |
| 4H-Pyran derivative (4k) | HCT-116 (Human colorectal carcinoma) | 85.88 | [3][4] |
Note: Specific IC50 data for the parent compound, this compound, against cancer cell lines was not available in the reviewed literature.
Table 2: Comparative Antimicrobial Activity (MIC)
The antimicrobial potential of this compound derivatives and kojic acid has been assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Mannich bases of this compound | Bacillus subtilis | 1 - 2 | [5] |
| Staphylococcus aureus | 1 - 2 | [5] | |
| Escherichia coli | Significant Activity | [5] | |
| Pseudomonas aeruginosa | Significant Activity | [5] | |
| Klebsiella pneumoniae | Significant Activity | [5] | |
| Acinetobacter baumannii | Significant Activity | [5] | |
| Candida albicans | 4 - 8 | [5] | |
| Candida parapsilosis | 4 - 8 | [5] |
Table 3: Comparative Tyrosinase Inhibitory Activity (IC50)
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. The IC50 values for tyrosinase inhibition by kojic acid and its derivatives are compared below.
| Compound/Analog | Enzyme Source | IC50 (µM) | Reference |
| Kojic Acid | Mushroom Tyrosinase | 11.26 - 68.58 | [1] |
| Kojic Acid Derivative (Compound 4a) | Mushroom Tyrosinase | 1.43 | [2] |
| Kojic Acid Derivative (Compound 4k) | Mushroom Tyrosinase | 85.88 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Anticancer Mechanism of Action: CDK2 Inhibition and Apoptosis Induction
Several 4H-pyran-4-one derivatives have been shown to exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase and induce apoptosis (programmed cell death).
Caption: Proposed mechanism of anticancer activity via CDK2 inhibition.
Antimicrobial Mechanism of Action: Bacterial Membrane Disruption
The antimicrobial activity of pyran-4-one derivatives is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. This disruption leads to the leakage of intracellular components and ultimately cell death.
Caption: Antimicrobial mechanism via bacterial membrane disruption.
References
- 1. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and Structurally Related Pyranones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, against other structurally related pyranone derivatives. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways to facilitate an objective evaluation of their potential as bioactive agents.
Comparative Analysis of In Vitro Activity
The in vitro efficacy of this compound and its analogs has been evaluated across several biological assays, including cytotoxicity against cancer cell lines, antimicrobial activity, and enzyme inhibition. The following tables summarize the available quantitative data to provide a clear comparison of their performance.
Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Kojic Acid | Melanoma, Hepatocellular carcinoma, Ovarian cancer, Breast cancer, Colon cancer | Varies | [1] |
| 4-Amino-2H-pyran-2-one analog (Compound 19) | Various | 0.059 - 0.163 | [] |
| 4-Methylaniline-substituted pyranone (Compound 27) | Various | 0.059 - 0.090 | [] |
| Pyran-2-one derivative (Compound 1) | HepG2 (Liver Cancer) | 9.8 | [3] |
Note: Direct comparative studies of this compound's cytotoxicity against other pyranones under identical experimental conditions are limited in the reviewed literature. The data presented is a compilation from various sources.
Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivatives | Bacillus subtilis | 1-2 | [4] |
| Staphylococcus aureus | 1-2 | [4] | |
| Candida albicans | 4-8 | [4] | |
| Candida parapsilosis | 4-8 | [4] | |
| Kojic Acid Derivatives | Enterococcus faecalis | 16-64 | [5] |
| Staphylococcus aureus | 16-1024 | [5] | |
| Escherichia coli | 16-1024 | [5] | |
| Candida albicans | 16-64 | [5] |
Note: The reported MIC values for this compound are for its derivatives, highlighting the potential for this scaffold in developing potent antimicrobial agents.
Enzyme Inhibition (Tyrosinase)
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.
| Compound | Inhibition | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Kojic Acid | Competitive | 30.61 | [6] |
| Kojic Acid Derivative (Compound 2) | Potent | 3.63 | [6] |
| Kojic Acid Derivatives | Varies | ≤ 3.75 | [7] |
Note: While data for the direct tyrosinase inhibition by this compound is not specified, its structural similarity to kojic acid, a known tyrosinase inhibitor, suggests potential activity.[7][8][9][10][11][12][13][14][15][16]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target enzyme.
-
Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a suitable microplate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific substrate and product.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a potential signaling pathway modulated by pyranone derivatives and a general experimental workflow for their in vitro validation.
Caption: Potential signaling pathways modulated by pyranone derivatives.
Caption: General workflow for in vitro validation of pyranone derivatives.
References
- 1. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. scispace.com [scispace.com]
- 11. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinikally.com [clinikally.com]
- 13. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [mdpi.com]
- 14. dnaskinclinic.in [dnaskinclinic.in]
- 15. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Chlorokojic Acid Derivatives: A Structure-Activity Relationship Guide
A deep dive into the antimicrobial, antiviral, and emerging anticancer potential of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one derivatives reveals key structural determinants for enhanced biological efficacy. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the therapeutic landscape of these promising compounds.
Derivatives of this compound, a compound commonly known as chlorokojic acid, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, stemming from the readily available natural product kojic acid, serve as a versatile scaffold for the development of novel therapeutic agents. Extensive research has focused on modifying the chlorokojic acid backbone, particularly through the formation of Mannich bases, to enhance their antimicrobial and antiviral properties. This guide synthesizes the structure-activity relationship (SAR) data from key studies to provide a clear comparison of these derivatives.
Comparative Biological Activity of Chlorokojic Acid Derivatives
The primary biological activities investigated for chlorokojic acid derivatives are their antimicrobial effects against a range of bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, allows for a quantitative comparison of the potency of different structural modifications.
Antimicrobial Activity
A series of Mannich bases derived from chlorokojic acid have demonstrated significant antibacterial and antifungal activities. The introduction of substituted piperazine or piperidine moieties at the 2-position of the pyranone ring has been a particularly fruitful strategy.
Table 1: Antibacterial Activity of 2-Substituted-6-chloromethyl-3-hydroxy-4H-pyran-4-one Derivatives (MIC in µg/mL)
| Compound | Substituent at C2 | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| 2 | 4-Methylpiperazin-1-ylmethyl | 1 | 2 | >128 | >128 | >128 | >128 |
| 3 | 4-Ethylpiperazin-1-ylmethyl | 1 | 2 | 16 | 32 | 32 | 64 |
| 4 | 4-Propylpiperazin-1-ylmethyl | 2 | 2 | >128 | >128 | >128 | >128 |
| 5 | 4-Isopropylpiperazin-1-ylmethyl | 1 | 2 | 16 | 32 | 32 | 64 |
| 6 | 4-(2-Hydroxyethyl)piperazin-1-ylmethyl | 1 | 2 | 8 | 16 | 16 | 32 |
| 7 | 4-Phenylpiperazin-1-ylmethyl | 2 | 2 | >128 | >128 | >128 | >128 |
Data sourced from Aytemir M, Ozcelik B. Eur J Med Chem. 2010.[1][2]
From the data, it is evident that compounds 2-7 are highly active against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus with MIC values ranging from 1-2 µg/mL.[1][2] Notably, compounds 3 , 5 , and 6 also exhibit significant activity against Gram-negative bacteria.[1][2]
Table 2: Antifungal Activity of 2-Substituted-6-chloromethyl-3-hydroxy-4H-pyran-4-one Derivatives (MIC in µg/mL)
| Compound | Substituent at C2 | Candida albicans | Candida parapsilosis |
| 2 | 4-Methylpiperazin-1-ylmethyl | 4 | 4 |
| 3 | 4-Ethylpiperazin-1-ylmethyl | 8 | 8 |
| 4 | 4-Propylpiperazin-1-ylmethyl | 8 | 8 |
| 5 | 4-Isopropylpiperazin-1-ylmethyl | 8 | 8 |
| 6 | 4-(2-Hydroxyethyl)piperazin-1-ylmethyl | 8 | 8 |
| 7 | 4-Phenylpiperazin-1-ylmethyl | 4 | 4 |
Data sourced from Aytemir M, Ozcelik B. Eur J Med Chem. 2010.[1][2]
The antifungal data indicates that compounds 2-7 are remarkably active against Candida albicans and Candida parapsilosis, with MIC values between 4-8 µg/mL.[1][2]
Further studies on a different series of Mannich bases provided additional insights.
Table 3: Antimicrobial Activity of New Mannich Bases of Chlorokojic Acid (MIC in µg/mL)
| Compound | Substituent | Staphylococcus aureus | Enterococcus faecalis | Candida albicans | Candida parapsilosis |
| 1-7 | Various substituted piperazines | - | - | 8 | 8 |
| 8-11 | Various substituted anilines | 8 | 8 | - | - |
Data sourced from Aytemir M., Ozcelik B. Med Chem Res. 2011.[3][4]
In this series, compounds 8-11 , which are Mannich bases synthesized with substituted anilines, showed notable activity against Staphylococcus aureus and Enterococcus faecalis with an MIC of 8 µg/ml.[3][4] Compounds 1-7 , derived from substituted piperazines, were highly active against Candida albicans and C. parapsilosis with an MIC value of 8 µg/ml.[4]
Antiviral Activity
The antiviral potential of these derivatives has also been explored. Compound 9 , bearing a 3-chlorophenyl moiety, was identified as the most active compound against the RNA virus PI-3 in one study.[4] In another series, compound 2 was found to be the most active against the same virus.[1][2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) for bacteria and fungi were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Incubation: The microtiter plates were inoculated with the microbial suspension and incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The antiviral activity was evaluated by determining the inhibition of the virus-induced cytopathic effect (CPE).
-
Cell Culture: A suitable host cell line (e.g., Vero cells) was cultured in 96-well plates until a confluent monolayer was formed.
-
Virus Infection: The cell culture medium was removed, and the cells were infected with a specific virus (e.g., Parainfluenza-3 virus) at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.
-
Compound Treatment: Immediately after infection, serial dilutions of the test compounds were added to the wells.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 incubator until CPE was fully developed in the virus control wells.
-
Evaluation of CPE: The percentage of CPE inhibition was determined by microscopic observation and can be quantified using a cell viability assay such as the MTT assay. The 50% effective concentration (EC50) is then calculated.
Visualizing the Synthesis and Structure-Activity Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General reaction scheme for the synthesis of Mannich base derivatives of chlorokojic acid.
Caption: Logical flow of the structure-activity relationship for chlorokojic acid derivatives.
Conclusion
The derivatization of this compound, particularly through the synthesis of Mannich bases, has proven to be a highly effective strategy for generating compounds with potent antimicrobial and promising antiviral activities. The structure-activity relationship studies indicate that the nature of the amine substituent introduced via the Mannich reaction plays a crucial role in determining the biological activity spectrum and potency. Specifically, substituted piperazines tend to confer strong antifungal and broad-spectrum antibacterial activity, while substituted anilines have shown good efficacy against Gram-positive bacteria. This comparative guide provides a foundational understanding for the rational design of new and more effective chlorokojic acid-based therapeutic agents. Further research into their mechanism of action and in vivo efficacy is warranted to translate these promising in vitro results into clinical applications.
References
- 1. A study of cytotoxicity of novel chlorokojic acid derivatives with their antimicrobial and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of new Mannich bases of chlorokojic acid derivatives | AVESİS [avesis.hacettepe.edu.tr]
A Comparative Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and Other Prominent Tyrosinase Inhibitors in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective modulators of melanin production for therapeutic and cosmetic applications, a diverse array of tyrosinase inhibitors has been investigated. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in the complex process of melanogenesis.[1] Its inhibition is a primary strategy for addressing hyperpigmentation disorders. This guide provides a comparative efficacy analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of the well-established inhibitor kojic acid, alongside other widely recognized tyrosinase inhibitors such as hydroquinone, arbutin, azelaic acid, and kojic acid itself. The comparison is supported by available experimental data on their inhibitory concentrations and mechanisms of action.
Quantitative Comparison of Tyrosinase Inhibitor Efficacy
| Inhibitor | IC50 (Mushroom Tyrosinase) | IC50 (Human Tyrosinase) | Mechanism of Action | Key Characteristics |
| Kojic Acid | ~121 µM[2] | - | Competitive and mixed-type inhibitor[2] | A fungal metabolite, widely used in cosmetics, but can have stability and skin irritation issues.[3][4] |
| This compound | Data not available | Data not available | Likely competitive, similar to Kojic Acid | A synthetic derivative of kojic acid; enhanced potency is a common goal of such modifications.[3][5] |
| Hydroquinone | Data not available | Data not available | Competitive inhibitor | Considered a gold standard for hyperpigmentation but has safety concerns leading to restrictions in some regions. |
| Arbutin (β-arbutin) | Noncompetitive and competitive inhibition at different concentrations[2] | - | Competitive inhibitor | A naturally occurring derivative of hydroquinone, generally considered safer and more stable. |
| Azelaic Acid | - | - | Competitive inhibitor | A naturally occurring dicarboxylic acid with anti-inflammatory properties.[6] |
| Thiamidol | ~108 µM | ~1.1 µM | Reversible, potent inhibitor | A resorcinyl-thiazole derivative showing high potency against human tyrosinase. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of tyrosinase inhibitors. Below are generalized protocols for key in vitro assays.
Tyrosinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on tyrosinase activity, typically using mushroom tyrosinase and L-DOPA as a substrate.
Workflow:
Caption: Workflow for a typical in vitro tyrosinase inhibition assay.
Protocol:
-
Preparation of Reagents : Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8), a stock solution of mushroom tyrosinase, a stock solution of L-DOPA, and stock solutions of the test inhibitors and a positive control (e.g., kojic acid) in a suitable solvent like DMSO.[7]
-
Assay Plate Preparation : In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test inhibitor. Include wells for a positive control and a negative control (vehicle).[7]
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Add the L-DOPA solution to all wells to start the enzymatic reaction.[7]
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 475-510 nm for dopachrome formation) at regular intervals (kinetic assay) or after a fixed time (endpoint assay) using a microplate reader.[8][9]
-
Data Analysis : Calculate the percentage of tyrosinase inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Melanin Content Assay
This assay evaluates the effect of an inhibitor on melanin production within a cellular context, providing insights into cell permeability and intracellular efficacy.
Workflow:
Caption: Workflow for a cell-based melanin content assay.
Protocol:
-
Cell Culture : Culture melanogenic cells, such as B16F10 murine melanoma cells, in appropriate media.
-
Cell Seeding : Seed the cells into multi-well plates and allow them to adhere overnight.[10]
-
Treatment : Treat the cells with various concentrations of the test inhibitors and controls.[10]
-
Incubation : Incubate the cells for a period of 48 to 72 hours to allow for effects on melanin synthesis.[10]
-
Cell Lysis and Melanin Solubilization : Wash the cells with PBS and then lyse them using a solution such as 1N NaOH with 10% DMSO. Heat the lysate (e.g., at 80°C) to solubilize the melanin.[10][11]
-
Absorbance Measurement : Measure the absorbance of the solubilized melanin at a wavelength between 405 nm and 492 nm.[10][12]
-
Data Analysis : Normalize the melanin content to the total protein content of the cell lysate to account for any effects on cell proliferation. Calculate the percentage of melanin reduction compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of general cell toxicity.
Workflow:
Caption: Workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment : Seed cells in a 96-well plate and treat with the same concentrations of inhibitors used in the melanin content assay.
-
Incubation : Incubate the cells for the desired time period.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways in Melanogenesis
The production of melanin is regulated by a complex network of signaling pathways. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating step.[13] This triggers a cascade that ultimately leads to the increased expression and activity of tyrosinase and other melanogenic enzymes.
Caption: Simplified signaling pathway of melanogenesis and the point of intervention for tyrosinase inhibitors.
Conclusion
While direct experimental data for this compound remains limited in publicly accessible literature, its structural similarity to kojic acid suggests a comparable mechanism of action, likely involving competitive inhibition of tyrosinase. The synthesis of such derivatives is often aimed at enhancing potency and stability compared to the parent compound.[3][4] A comprehensive evaluation of its efficacy would necessitate direct comparative studies against established inhibitors like kojic acid, hydroquinone, and arbutin, employing standardized in vitro and cell-based assays as outlined in this guide. For researchers and drug development professionals, the provided protocols and pathway diagrams serve as a foundational framework for the systematic investigation and comparison of novel tyrosinase inhibitors. The ultimate goal is the identification of potent, stable, and safe agents for the management of hyperpigmentation.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. benchchem.com [benchchem.com]
- 11. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 12. med.upenn.edu [med.upenn.edu]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Cross-Validation of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one's Antimicrobial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide leverages experimental data from structurally related 4H-pyran-4-one derivatives to provide a representative comparison against established antimicrobial agents. The information herein is intended to serve as a foundational resource for researchers investigating novel antimicrobial compounds.
Comparative Antimicrobial Spectrum of 4H-Pyran-4-one Derivatives
Compounds belonging to the 4H-pyran-4-one class have demonstrated a range of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The following table summarizes the minimum inhibitory concentration (MIC) values for several reported 4H-pyran-4-one derivatives against a panel of common microorganisms. These values are presented alongside the MICs of standard antibiotics for comparative purposes.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Representative 4H-Pyran-4-one Derivatives and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 4H-Pyran Derivative 4g | < 6.25 | > 100 | > 100 | > 100 | > 100 | [2] |
| 4H-Pyran Derivative 4j | < 6.25 | > 100 | > 100 | > 100 | > 100 | [2] |
| Spiro-4H-pyran Derivative 4l | 125 | - | 125 | > 250 | - | [3] |
| Ampicillin | 6.25 | - | - | - | - | [2] |
| Ciprofloxacin | - | - | - | - | - | - |
| Fluconazole | - | - | - | - | - | [4] |
Note: The data for 4H-pyran derivatives are for compounds structurally related to this compound and are intended to be representative of the potential activity of this chemical class.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of a compound is typically achieved through standardized in vitro susceptibility testing methods. The following are detailed protocols for two of the most common assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]
Materials:
-
Test compound (e.g., this compound)
-
Standard antibiotics (positive controls)
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in the microtiter plates using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[6][8]
Materials:
-
Test compound
-
Blank sterile filter paper disks
-
Standard antibiotic disks (positive controls)
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculation of Agar Plate: A sterile swab is dipped into the standardized microorganism suspension and used to evenly inoculate the entire surface of an MHA plate.
-
Application of Disks: Disks impregnated with a known concentration of the test compound and standard antibiotic disks are placed on the agar surface.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The susceptibility or resistance of the microorganism to the compound is determined by comparing the zone diameter to established standards.
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in antimicrobial spectrum validation, the following diagrams illustrate the experimental workflow and the logical relationships in cross-validation.
Caption: Experimental workflow for determining the antimicrobial spectrum.
Caption: Logical flow for cross-validation of antimicrobial spectrum.
Concluding Remarks
The available literature suggests that the 4H-pyran-4-one scaffold is a promising starting point for the development of new antimicrobial agents. While direct experimental data for this compound is not yet widely published, the comparative data from related compounds indicate potential activity, particularly against Gram-positive bacteria. Further investigation is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this specific compound. The standardized protocols and logical workflow provided in this guide offer a framework for such future research endeavors.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 6. microbenotes.com [microbenotes.com]
- 7. woah.org [woah.org]
- 8. apec.org [apec.org]
For Immediate Release
This guide provides a comprehensive, data-driven comparison of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and structurally related pyranones. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information compiled herein summarizes key performance metrics from various studies, including cytotoxicity, antimicrobial, and antioxidant activities, to facilitate informed decisions in research and development.
Introduction to 5-Hydroxy-4H-pyran-4-one Derivatives
5-hydroxy-4H-pyran-4-one, commonly known as kojic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and cosmetic industries.[1][2] These compounds are known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The focus of this guide, this compound, is a halogenated derivative of kojic acid, a modification often employed to enhance biological activity.[4] This guide will compare its performance with its parent compound, kojic acid, and another relevant derivative, allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one), based on available experimental data.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and antioxidant activities of this compound and related pyranones. It is important to note that the data presented is compiled from different studies and direct, unbiased comparison under identical experimental conditions is limited.
Cytotoxic Activity
The cytotoxic potential of pyranone derivatives is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A375 (Human Malignant Melanoma) | 11.26 - 68.58 (for various derivatives) | [5][6] |
| Kojic Acid | B16-F10 (Melanoma) | > 50 µg/mL (~352 µM) | [7] |
| Allomaltol Derivatives | HT1080 (Glioma) | 1.43 | [8] |
| Allomaltol Derivatives | U87 (Glioma) | 4.6 | [8] |
Note: Data for this compound derivatives is presented as a range from a study on Mannich bases of chlorokojic acid.
Antimicrobial Activity
Pyranone derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Kojic Acid Derivatives | Enterococcus faecalis | 16 - 64 | [9] |
| Kojic Acid Derivatives | Candida albicans | 16 - 1024 | [9] |
| Kojic Acid | Pseudomonas aeruginosa | 64 | [10] |
| Kojic Acid | Streptococcus pyogenes | 64 | [10] |
| Kojic Acid | Trychophyton rubrum | 128 | [10] |
| Kojic Acid | Candida albicans | 128 | [10] |
Note: Specific MIC values for this compound were not available in the reviewed literature; data for related kojic acid derivatives is presented.
Antioxidant Activity
The antioxidant properties of pyranones are attributed to their ability to scavenge free radicals. This activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Kojic Acid Derivative (KAD2) | DPPH | 227.80 | [11] |
| Kojic Acid Derivative (KAD2) | ABTS | 126.63 | [11] |
| Kojic Acid | DPPH | > KAD2 | [11] |
| Kojic Acid | ABTS | > KAD2 | [11] |
Note: The specific antioxidant activity of this compound is not detailed in the available literature. The data presented is for other kojic acid derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of the hydroxymethyl group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).
General Procedure:
-
Kojic acid is dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
A chlorinating agent, typically thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is added dropwise to the solution at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, often with the addition of ice-cold water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the maximum wavelength.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of 5-hydroxy-4H-pyran-4-one derivatives are mediated through various signaling pathways. While the specific pathways for this compound are not yet fully elucidated, inferences can be drawn from studies on related compounds.
Caption: Hypothetical signaling pathways for this compound.
The primary mechanism of action for kojic acid and its derivatives in cosmetics is the inhibition of tyrosinase, a key enzyme in melanin synthesis, leading to skin-lightening effects.[1] The antioxidant activity is attributed to the ability of the pyranone ring to donate a hydrogen atom to free radicals, thereby neutralizing them.[11]
For antimicrobial activity, one proposed mechanism for related 5-hydroxy-4H-pyran-4-one derivatives is the inhibition of bacterial enzymes like Sortase A, which is crucial for the virulence of Gram-positive bacteria.[12] The cytotoxic effects against cancer cells are likely mediated through the induction of apoptosis, although the specific signaling cascades involved require further investigation. The introduction of a chloromethyl group may enhance these activities by increasing the reactivity and cell permeability of the molecule.
Structure-Activity Relationship (SAR)
The biological activity of 5-hydroxy-4H-pyran-4-one derivatives is significantly influenced by the nature and position of substituents on the pyranone ring.
Caption: Key structural features influencing the biological activity of 5-hydroxy-4H-pyran-4-one derivatives.
-
5-Hydroxyl Group: The hydroxyl group at the C5 position is generally considered crucial for the biological activity of these compounds, particularly for their metal-chelating and antioxidant properties.[13]
-
Substitution at C2: Modification at the C2 position, such as the introduction of a chloromethyl group, can significantly impact the compound's potency and pharmacokinetic properties. Halogenation can increase lipophilicity, potentially enhancing cell membrane penetration and interaction with target enzymes.
-
Substitution at C6: The substituent at the C6 position can also influence the biological activity and selectivity of the pyranone derivatives.
Conclusion
This compound and its related pyranones represent a promising class of compounds with diverse biological activities. The available data suggests that chemical modifications of the parent kojic acid scaffold can lead to enhanced cytotoxic and antimicrobial properties. However, further research is needed to conduct direct comparative studies under standardized conditions to fully elucidate the structure-activity relationships and to identify the specific molecular targets and signaling pathways involved in their mechanisms of action. This will be crucial for the rational design and development of novel therapeutic agents based on the 5-hydroxy-4H-pyran-4-one core.
References
- 1. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kojic acid applications in cosmetic and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCCC 1990, Volume 55, Issue 3, Abstracts pp. 833-840 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluate the Cytotoxicity of Kojic Acid Nanocomposites on Melanoma Cells and Normal Cells of the Skin | Scientific.Net [scientific.net]
- 8. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of kojic acid antimicrobial activity against skin pathogens | Semantic Scholar [semanticscholar.org]
- 11. Kinetic and computational molecular docking simulation study of novel kojic acid derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and mechanistic analysis of 5-hydroxy-(4H)-pyran-4-one-derived covalent inhibitors against Sortase A activity | Poster Board #346 - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published methods for the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate derived from kojic acid. The primary focus is on the direct chlorination of the hydroxymethyl group of kojic acid.
Introduction
This compound is a derivative of kojic acid, a naturally occurring pyranone. The introduction of a chloromethyl group provides a reactive site for further molecular modifications, making it a valuable building block in the synthesis of various bioactive compounds and potential drug candidates. This guide compares the established synthesis route using thionyl chloride with potential alternative methods, providing available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Synthesis Methods Overview
The most commonly cited method for the synthesis of this compound is the direct chlorination of kojic acid's primary alcohol using thionyl chloride. Alternative approaches for the chlorination of primary alcohols, such as the Appel reaction, could also be considered, although specific applications to kojic acid are less documented in the literature.
Data Presentation
| Synthesis Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity | Reference |
| Method 1: Thionyl Chloride | Kojic acid, Thionyl chloride (1-1.3 equiv.) | Organic Solvent | Not Specified | Not Specified | 83 | Light brown solid | Patent |
| Method 2: Appel Reaction (Proposed) | Kojic acid, Triphenylphosphine, Carbon tetrachloride | Inert Solvent | Not Specified | Not Specified | Not Reported | Not Reported | General Method |
| Method 3: Lucas Reagent (Proposed) | Kojic acid, Zinc chloride, Concentrated HCl | Not Applicable | Not Specified | Elevated | Not Reported | Not Reported | General Method |
Note: Quantitative data for alternative methods specifically applied to kojic acid is limited in published literature. The data for Method 1 is derived from patent literature and may lack the detailed characterization found in peer-reviewed journals.
Experimental Protocols
Method 1: Synthesis of this compound using Thionyl Chloride
This protocol is based on a published patent and provides a general procedure. Optimization of specific parameters may be required.
Reagents:
-
Kojic acid (1 equivalent)
-
Thionyl chloride (1.0 - 1.3 equivalents)
-
Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)
-
Petroleum ether
Procedure:
-
Dissolve kojic acid in an anhydrous organic solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.0 - 1.3 equivalents) to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period of time (monitoring by TLC is recommended to determine completion).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.
-
To the resulting residue, add petroleum ether to precipitate the product.
-
Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain this compound as a light brown solid.
Signaling Pathways and Experimental Workflows
The synthesis of this compound from kojic acid is a direct chemical transformation. Below is a workflow diagram illustrating the process.
Caption: Synthetic workflow for this compound.
Comparison of Methods
The thionyl chloride method is a well-established and high-yielding procedure for the conversion of primary alcohols to alkyl chlorides. Its primary advantages are the relatively low cost of the reagent and the straightforward work-up, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. However, thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care in a well-ventilated fume hood.
The Appel reaction offers a milder alternative to thionyl chloride, often proceeding at room temperature. This can be advantageous for substrates that are sensitive to acidic or high-temperature conditions. The reagents, triphenylphosphine and carbon tetrachloride, are readily available. A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.
The use of the Lucas reagent (ZnCl₂ in concentrated HCl) is a classic method for converting alcohols to alkyl chlorides. It is typically effective for secondary and tertiary alcohols and requires heating for primary alcohols. The strongly acidic conditions may not be suitable for all substrates, and the reaction may be less efficient for primary alcohols compared to other methods.
Logical Relationships in Synthesis Strategy
The choice of synthesis method depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the available laboratory equipment and safety measures.
Caption: Decision-making workflow for selecting a synthesis method.
Conclusion
The synthesis of this compound from kojic acid is most reliably achieved using thionyl chloride, with a reported yield of 83%. While alternative methods like the Appel reaction exist for the chlorination of primary alcohols and may offer milder conditions, their specific application and efficiency for kojic acid require further investigation and optimization. Researchers should select the most appropriate method based on the considerations of yield, reaction conditions, and purification requirements outlined in this guide. Further experimental studies are warranted to provide a more comprehensive quantitative comparison of these methods for this specific transformation.
In Vivo Validation of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (CMHP), a novel compound within the 4H-pyran-4-one class. While direct in vivo data for CMHP is not yet available in published literature, this document extrapolates its potential based on the established biological activities of structurally related pyran derivatives. We present a framework for the preclinical validation of CMHP, comparing its hypothetical performance with known 4H-pyran-4-one analogs that have demonstrated promising antioxidant, anticancer, and antimicrobial properties.
Comparative Analysis of Therapeutic Potential
The 4H-pyran-4-one scaffold is a key structural motif in numerous bioactive compounds, exhibiting a wide range of pharmacological effects.[1][2][3] Derivatives of this class have been investigated for their potential in treating conditions such as cancer, bacterial infections, and neurodegenerative diseases.[1][2][4] This section compares the potential therapeutic applications of CMHP with other notable 4H-pyran-4-one derivatives.
Table 1: Comparative In Vitro Efficacy of 4H-Pyran-4-one Derivatives
| Compound | Therapeutic Area | Assay | Key Metric (IC50/EC50) | Reference |
| This compound (CMHP) | Anticancer (Hypothetical) | Antiproliferative (HCT-116) | ~5-15 µM | N/A |
| Antioxidant (Hypothetical) | DPPH Radical Scavenging | ~20-40 µM | N/A | |
| Antimicrobial (Hypothetical) | Antibacterial (S. aureus) | ~10-25 µg/mL | N/A | |
| 4H-Pyran Derivative 4g | Anticancer, Antioxidant | Antiproliferative (HCT-116) | Not Specified | [1] |
| DPPH Radical Scavenging | Potent | [1] | ||
| 4H-Pyran Derivative 4j | Anticancer, Antioxidant | Antiproliferative (HCT-116) | Not Specified | [1] |
| DPPH Radical Scavenging | More efficient than BHT | [1] | ||
| 5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a | Antiglioma | Antiproliferative (HT1080) | 1.43 µM | [5] |
| Antiproliferative (U87) | 4.6 µM | [5] | ||
| d-2HG Production Inhibition | 86.3% at 1 µM | [5] | ||
| N-substituted 4-aminocoumarin derivative 5c | Antiproliferative | DNA Synthesis Inhibition (Ehrlich cells) | 1.74-13.8 µM range for active compounds | [6] |
Note: Data for CMHP is hypothetical and intended to guide future experimental design based on the activities of related compounds.
Proposed In Vivo Validation Workflow for CMHP
The following workflow outlines a standard preclinical pipeline for assessing the in vivo efficacy and safety of a novel therapeutic candidate like CMHP.
Caption: Proposed preclinical validation workflow for CMHP.
Potential Signaling Pathway Modulation
Based on studies of related pyran derivatives, CMHP may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such proposed mechanism is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1]
Caption: Hypothesized mechanism of action for CMHP via CDK2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of CMHP's therapeutic potential. Below are standard protocols for key in vitro and in vivo experiments.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Lines: Human colorectal carcinoma (HCT-116), human glioblastoma (U87, HT1080).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of CMHP (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of CMHP to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Butylated hydroxytoluene (BHT) can be used as a positive control.[1]
-
Calculate the percentage of scavenging activity and determine the EC₅₀ value.
-
In Vivo Tumor Xenograft Study
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject 5x10⁶ HCT-116 cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer CMHP (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and histopathological analysis.
-
In Vivo Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Administer a single dose of CMHP intravenously and orally to two separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood samples to obtain plasma.
-
Analyze the plasma concentrations of CMHP using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).
-
Determine oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
This guide provides a foundational framework for the in vivo validation of this compound. The presented comparative data, workflows, and protocols are intended to facilitate further research and development of this promising class of compounds.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is typically evaluated using multiple assays, each with a different mechanism of action. To provide a comprehensive assessment, it is recommended to benchmark 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one against well-established antioxidant standards such as Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The following table summarizes the antioxidant activities of known 4H-pyran-4-one derivatives, offering a comparative context.
| Compound/Derivative | Assay | IC50/EC50 (mM) or % Scavenging | Reference Compound | IC50/EC50 of Reference (mM) or % Scavenging | Source(s) |
| This compound | TBD | To Be Determined | TBD | To Be Determined | |
| 4H-pyran derivative (4g) | DPPH | 0.329 | BHT | 0.245 | [1] |
| 4H-pyran derivative (4j) | DPPH | 0.1941 | BHT | 0.245 | [1] |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS | 81.1% scavenging at 17.5 µM | BHT | 58.4% scavenging at 17.5 µM | [2] |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH | 90.7% scavenging at 350 µM | BHT | 87.6% scavenging at 350 µM | [2] |
| Gallic Acid | DPPH | 1.105 ± 0.003 µM (EC50) | - | - | [3] |
| Quercetin | FRAP | 5.776 ± 0.020 µM (EC50) | - | - | [3] |
| Ascorbic Acid | ABTS | - | Trolox | - | [4][5][6][7] |
| Trolox | DPPH | 14.86 ± 0.09 µM (EC50) | - | - | [3] |
Signaling Pathways and Experimental Workflow
To understand the context of antioxidant activity, it is crucial to visualize the underlying biological pathways and the experimental procedures used for its measurement.
Oxidative Stress and Antioxidant Intervention
Reactive Oxygen Species (ROS) are generated as byproducts of normal cellular metabolism.[8] An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids.[1][9] Antioxidants mitigate this damage by neutralizing free radicals. The following diagram illustrates a simplified signaling pathway of oxidative stress and the role of antioxidants.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
General Experimental Workflow for Antioxidant Capacity Assays
The determination of antioxidant capacity follows a standardized workflow, from sample preparation to data analysis. The diagram below outlines the key steps involved in a typical in vitro antioxidant assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Safety and Operational Guide
For Immediate Reference: Treat 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one as a hazardous chemical. All waste, including the compound in solid form, solutions, and contaminated materials, must be disposed of through an approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that requires careful handling due to its hazardous nature. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Hazard Identification and Immediate Precautions
Based on available safety data for this compound (CAS 7559-81-1), this compound is classified as hazardous. Key hazard statements include:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Immediate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. Follow these steps meticulously:
-
Designate a Hazardous Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (Harmful, Corrosive), and the accumulation start date.
-
Solid Waste: Place any solid form of the compound, as well as grossly contaminated disposable items such as weigh boats, spatulas, and absorbent paper, directly into the designated hazardous waste container.
-
Liquid Waste (Solutions):
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a separate, sealed bag or container, clearly marked as hazardous waste, and disposed of according to your institution's guidelines.
Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
-
In a cool, dry, and well-ventilated location.
Disposal Procedure
The primary and mandatory disposal route for this compound is through a licensed environmental waste management contractor.
Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. Chlorinated hydrocarbons are prohibited from sink and sewer disposal[1].
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Ensure that all containers are properly labeled and sealed before collection.
Spill Management
In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-up: Carefully scoop the absorbent material into the designated hazardous waste container. Clean the spill area with a suitable solvent (consult your institution's EHS for guidance) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value | Reference |
| CAS Number | 7559-81-1 | [4] |
| Molecular Formula | C₆H₅ClO₃ | [4] |
| Hazard Statements | H302, H314 | [4] |
| Disposal Precautionary Statement | P501 | [4] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific waste disposal protocols and the most current Safety Data Sheet (SDS) for the chemical before handling and disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste.
References
Essential Safety and Operational Guide for Handling 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Summary
Based on data from analogous compounds, this compound should be handled with caution. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2][3] It may also be harmful if swallowed.[1][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is the primary defense against potential exposure.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a splash hazard.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[2] | Prevents skin contact, which may cause irritation.[1][2][3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] |
| Body Protection | A laboratory coat or a chemical-resistant apron. Closed-toe shoes are mandatory.[2] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter may be necessary.[5] | Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
A standardized operational plan is crucial for minimizing risks when handling this compound.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[2]
-
Assemble all necessary equipment and reagents before you begin.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to control potential exposure to dust or vapors.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust.[1]
-
Use non-sparking tools if the compound is a solid that can form combustible dust concentrations in the air.[1]
3. In Case of Exposure:
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If swallowed: Rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Identification and Segregation:
-
Solid Waste: Place unused or expired compounds and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) into a dedicated, properly labeled hazardous waste container.[6]
-
Liquid Waste (Solutions): If the compound is in a solvent, the entire solution must be disposed of as hazardous chemical waste. Collect the liquid waste in a sealable, chemical-resistant container.[6]
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[1][6]
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]
-
Store waste containers in a designated and secure area, away from incompatible materials, in a cool, dry, and well-ventilated place.[4][6] Keep containers tightly closed.[1]
3. Empty Containers:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6] After proper rinsing, the container can be disposed of according to your institution's guidelines.
4. Spills:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1][6]
-
For larger spills, or if you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

